Ena15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H30N4O |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-benzyl-N-[(4-ethylphenyl)methyl]-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H30N4O/c1-4-23-12-14-25(15-13-23)18-31(19-26-11-8-16-29-17-26)28(33)27-21(2)30-32(22(27)3)20-24-9-6-5-7-10-24/h5-17H,4,18-20H2,1-3H3 |
InChI Key |
INPMIDJNIJYJAT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ena15's Mechanism of Action on ALKBH5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ena15, a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This compound has demonstrated potential as a therapeutic agent through its ability to suppress the growth of glioblastoma multiforme cells.[1] This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound's activity.
Core Findings
This compound functions as an uncompetitive inhibitor of ALKBH5 with respect to its co-substrate, 2-oxoglutarate (2OG).[1] This specific mode of inhibition leads to an increase in cellular m6A RNA levels, which in turn stabilizes the mRNA of key oncogenes such as FOXM1, ultimately suppressing cancer cell growth.[1]
Data Presentation
The inhibitory effects of this compound on ALKBH5 have been quantified, providing key metrics for its characterization.
Table 1: Quantitative Data for this compound Inhibition of ALKBH5
| Parameter | Value |
| IC50 | 18.3 ± 1.8 µM |
| Inhibition Type | Uncompetitive with respect to 2-oxoglutarate |
| Effect on FTO | Enhances demethylase activity |
Mechanism of Action
This compound exerts its inhibitory effect on ALKBH5 through an uncompetitive mechanism. This indicates that this compound does not bind to the free ALKBH5 enzyme but rather to the enzyme-substrate complex, which in this case includes ALKBH5, its co-substrate 2-oxoglutarate, and the m6A-modified RNA. The binding of this compound to this ternary complex is thought to lock it in an inactive state, preventing the demethylation of m6A.
This inhibition of ALKBH5's catalytic activity leads to a global increase in m6A methylation on RNA. In glioblastoma cells, a significant consequence of this is the increased stability of FOXM1 mRNA.[1] FOXM1 is a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer. By stabilizing its mRNA, this compound can indirectly modulate the expression of FOXM1, contributing to the suppression of tumor cell proliferation.
Experimental Protocols
The following sections detail generalized protocols for the key experiments used to elucidate the mechanism of action of this compound.
ALKBH5 Enzymatic Inhibition Assay
This assay is fundamental to determining the inhibitory potency and kinetic profile of this compound against ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA oligonucleotide substrate
-
2-oxoglutarate (2OG)
-
Ascorbic acid
-
(NH4)2Fe(SO4)2·6H2O
-
HEPES buffer (pH ~7.5)
-
This compound
-
EDTA (for quenching)
-
LC-MS/MS system
Procedure:
-
A reaction buffer is prepared containing HEPES, ascorbic acid, and (NH4)2Fe(SO4)2.
-
Recombinant ALKBH5 enzyme is added to the reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The enzymatic reaction is initiated by the addition of the m6A-containing RNA substrate and 2-oxoglutarate.
-
The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
The reaction is terminated by the addition of EDTA.
-
The reaction mixture is analyzed by LC-MS/MS to quantify the formation of the demethylated RNA product.
-
The percentage of inhibition is calculated for each this compound concentration to determine the IC50 value.
-
For kinetic analysis, the assay is performed with varying concentrations of 2-oxoglutarate at several fixed concentrations of this compound. The data are then fitted to Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition.
Cellular m6A Quantification by Dot Blot
This method is used to assess the impact of this compound on the overall m6A levels in the RNA of treated cells.
Materials:
-
Glioblastoma multiforme cell line (e.g., U87MG)
-
This compound
-
Standard cell culture reagents
-
Total RNA extraction kit
-
Nylon membrane
-
UV cross-linking instrument
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Methylene (B1212753) blue solution
Procedure:
-
Glioblastoma cells are cultured and treated with various concentrations of this compound or a vehicle control for a designated period (e.g., 48 hours).
-
Total RNA is isolated from the treated cells.
-
Serial dilutions of the total RNA are spotted onto a nylon membrane.
-
The RNA is immobilized on the membrane by UV cross-linking.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for m6A.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
A chemiluminescent substrate is applied, and the signal is detected using an appropriate imaging system.
-
The intensity of the dots is quantified, and the membrane is stained with methylene blue to serve as a loading control.
FOXM1 mRNA Stability Assay
This assay is performed to determine if the this compound-mediated increase in m6A levels leads to enhanced stability of specific target mRNAs like FOXM1.
Materials:
-
Glioblastoma multiforme cell line
-
This compound
-
Actinomycin D
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and instrument
-
Primers specific for FOXM1 and a reference gene (e.g., GAPDH)
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Transcription is halted by the addition of Actinomycin D to the culture medium.
-
Cells are harvested at various time points following the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
Total RNA is extracted from each time point.
-
The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) is performed to measure the relative levels of FOXM1 mRNA and the reference gene.
-
The amount of FOXM1 mRNA at each time point is normalized to the reference gene and then to the 0-hour time point.
-
The decay rate and half-life of FOXM1 mRNA are calculated by plotting the relative mRNA levels against time.
Visualizations
The following diagrams illustrate the key aspects of this compound's mechanism of action.
Caption: Signaling pathway of this compound action on ALKBH5.
Caption: Generalized workflow for ALKBH5 enzymatic inhibition assay.
Caption: Logical relationship of uncompetitive inhibition.
References
Ena15: A Selective, Uncompetitive Inhibitor of the m6A RNA Demethylase ALKBH5
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The reversible N6-methyladenosine (m6A) modification of RNA has emerged as a critical regulator of gene expression, influencing RNA stability, translation, and splicing. The enzymes responsible for removing this modification, m6A demethylases, are gaining attention as potential therapeutic targets in various diseases, including cancer. One such enzyme, AlkB Homolog 5 (ALKBH5), is a ferrous iron and 2-oxoglutarate (2OG)-dependent dioxygenase that is overexpressed in several cancers, including glioblastoma multiforme. Its activity is linked to the promotion of tumor growth and maintenance of cancer stem cell phenotypes. Ena15 is a novel small molecule inhibitor of ALKBH5, distinguished by its selective and uncompetitive mechanism of action. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and effects on cellular pathways, with a focus on its potential as a tool for research and drug development.
Quantitative Data on this compound
This compound has been identified as a selective inhibitor of ALKBH5. The following table summarizes its key quantitative parameters.
| Parameter | Value | Enzyme | Substrate | Notes | Reference |
| IC50 | 18.3 µM | Human ALKBH5 | m6A-containing RNA | [1] | |
| Inhibition Type | Uncompetitive | Human ALKBH5 | 2-Oxoglutarate (2OG) | This compound binds to the enzyme-substrate complex. | [1] |
| Effect on FTO | Enhances demethylase activity | Human FTO | m6A-containing RNA | This highlights a unique selectivity profile. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its effects.
ALKBH5 Enzymatic Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) substrate
-
2-Oxoglutarate (2OG)
-
Ammonium (B1175870) iron(II) sulfate
-
L-ascorbic acid
-
HEPES buffer (pH 7.5)
-
This compound or other test compounds
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system for analysis
Procedure:
-
Prepare a reaction buffer containing HEPES, L-ascorbic acid, and ammonium iron(II) sulfate.
-
In a microcentrifuge tube, combine the reaction buffer, recombinant ALKBH5, and the m6A-containing ssRNA substrate.
-
Add this compound or the test compound at various concentrations. Include a DMSO control.
-
Initiate the demethylation reaction by adding 2OG.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding EDTA.
-
To analyze the reaction products, digest the RNA substrate into single nucleosides by adding Nuclease P1 and alkaline phosphatase and incubating at 37°C.
-
Analyze the resulting nucleosides by HPLC to quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay in Glioblastoma Cells
This protocol outlines a method to assess the effect of this compound on the proliferation of glioblastoma multiforme (GBM) cells.
Materials:
-
Glioblastoma multiforme cell lines (e.g., U87 MG, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., WST-8, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed GBM cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a DMSO-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.
m6A RNA Quantification Assay
This protocol describes a method to measure the global m6A levels in RNA extracted from cells treated with this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
RNA extraction kit
-
mRNA purification kit
-
Anti-m6A antibody
-
Dot blot apparatus
-
Chemiluminescent or colorimetric detection reagents
Procedure:
-
Treat GBM cells with this compound or a vehicle control for a specified time.
-
Extract total RNA from the cells using a commercial kit.
-
Purify mRNA from the total RNA.
-
Serially dilute the mRNA and spot onto a nylon membrane using a dot blot apparatus.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then incubate with an anti-m6A antibody.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Add a chemiluminescent or colorimetric substrate and detect the signal.
-
Quantify the dot intensity to determine the relative m6A levels in each sample. Methylene blue staining can be used as a loading control.
Signaling Pathways and Experimental Workflows
ALKBH5-FOXM1 Signaling Pathway in Glioblastoma
This compound exerts its anti-cancer effects in glioblastoma by inhibiting ALKBH5, which leads to an increase in m6A modification on the mRNA of the transcription factor FOXM1. This increased methylation leads to the destabilization of FOXM1 mRNA, reduced FOXM1 protein levels, and subsequent cell cycle arrest and decreased cell proliferation.[1]
Caption: The ALKBH5-FOXM1 signaling pathway inhibited by this compound.
High-Throughput Screening Workflow for ALKBH5 Inhibitors
The discovery of this compound was the result of a high-throughput screening campaign. The following diagram illustrates a generalized workflow for such a screen to identify uncompetitive inhibitors.
Caption: High-throughput screening workflow for ALKBH5 inhibitors.
Conclusion
This compound represents a valuable chemical probe for studying the biological functions of ALKBH5. Its selective, uncompetitive inhibitory mechanism provides a unique tool to dissect the role of m6A RNA demethylation in various cellular processes. The demonstrated activity of this compound in suppressing the growth of glioblastoma cells by targeting the ALKBH5-FOXM1 axis highlights the therapeutic potential of ALKBH5 inhibition. Further research and development of this compound and similar compounds may lead to novel therapeutic strategies for glioblastoma and other cancers characterized by ALKBH5 overexpression. This technical guide provides a foundational resource for scientists and researchers to design and execute further studies on this compound and the broader field of m6A epitranscriptomics.
References
Ena15: A Technical Guide to its Role in m6A RNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in various cellular processes. The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. Dysregulation of m6A homeostasis is increasingly implicated in the pathogenesis of numerous diseases, including cancer. Ena15 has emerged as a key small molecule inhibitor of ALKBH5, a prominent m6A demethylase, or "eraser." This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cellular signaling, and detailed experimental protocols for its study. By inhibiting ALKBH5, this compound leads to an increase in global m6A levels, thereby influencing the stability and translation of target mRNAs. Notably, this compound has been shown to suppress the growth of glioblastoma multiforme by stabilizing the mRNA of the oncogenic transcription factor FOXM1. Furthermore, this compound exhibits a unique dual functionality by also enhancing the demethylase activity of another key m6A eraser, FTO. This guide consolidates the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts targeting the m6A regulatory machinery.
Introduction to this compound and m6A RNA Demethylation
The epitranscriptomic landscape, particularly the modification of RNA with N6-methyladenosine (m6A), is a dynamic and critical layer of gene regulation. The m6A modification is installed by a "writer" complex, most notably containing METTL3 and METTL14, and removed by "eraser" proteins, the demethylases FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5)[1][2][3][4][5]. These modifications are then interpreted by "reader" proteins, such as the YTH domain-containing family proteins, which dictate the fate of the modified mRNA, influencing its splicing, nuclear export, stability, and translation[1][2].
This compound is a small molecule that has been identified as a selective inhibitor of the m6A demethylase ALKBH5[6][7]. Its inhibitory action on ALKBH5 leads to an increase in the overall level of m6A methylation on RNA, thereby modulating gene expression. A particularly interesting characteristic of this compound is its dual effect on the two primary m6A demethylases: while it inhibits ALKBH5, it has been observed to enhance the demethylase activity of FTO[6]. This positions this compound as a unique tool for dissecting the distinct and overlapping roles of these two key "erasers."
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the inhibitory and enhancing effects of this compound.
Table 1: Inhibitory Activity of this compound against ALKBH5
| Compound | Target | IC50 (µM) | Inhibition Type (vs. 2-oxoglutarate) | Reference |
| This compound | ALKBH5 | 18.3 | Uncompetitive | [6] |
Table 2: Comparative Inhibitory Activity of Related Compound Ena21
| Compound | Target | IC50 (µM) | Note | Reference |
| Ena21 | ALKBH5 | 15.7 | Little to no inhibitory activity on FTO | [6] |
Note: Currently, there is no publicly available quantitative data detailing the fold-increase or percentage enhancement of FTO demethylase activity by this compound.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of ALKBH5, instigates a cascade of downstream effects on cellular signaling pathways, primarily by altering the m6A landscape of key transcripts.
The ALKBH5-FOXM1 Axis in Glioblastoma
A critical pathway affected by this compound is the ALKBH5-FOXM1 signaling axis, which plays a significant role in the tumorigenicity of glioblastoma stem-like cells (GSCs). ALKBH5 normally demethylates the nascent transcripts of the Forkhead Box M1 (FOXM1) transcription factor, leading to increased FOXM1 expression. FOXM1 is a known oncogene that promotes cell proliferation and is associated with poor prognosis in glioblastoma. By inhibiting ALKBH5, this compound increases the m6A methylation of FOXM1 mRNA, leading to its destabilization and reduced expression. This, in turn, suppresses the proliferation of glioblastoma cells.
Potential Impact on NF-κB and MAPK Signaling
While direct studies on the effect of this compound on the NF-κB and MAPK signaling pathways are limited, the role of ALKBH5 in modulating these pathways suggests a potential indirect influence. ALKBH5 has been shown to regulate the stability of transcripts involved in these pathways in various cancers. For instance, ALKBH5 can promote tumorigenesis by activating NF-κB and MAPK signaling. Therefore, by inhibiting ALKBH5, this compound may lead to the downregulation of these pro-tumorigenic pathways. Further research is required to elucidate the precise mechanisms and context-dependency of these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro ALKBH5 Demethylation Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of ALKBH5 demethylase activity.
Workflow:
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing synthetic RNA oligonucleotide
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 1 mM MgCl2)
-
(NH4)2Fe(SO4)2·6H2O (to a final concentration of ~100 µM)
-
α-ketoglutarate (to a final concentration of ~100 µM)
-
L-ascorbic acid (to a final concentration of ~2 mM)
-
This compound (dissolved in DMSO)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing recombinant ALKBH5, the m6A-containing RNA substrate, and co-factors in the assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a DMSO-only control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to proceed.
-
Stop the reaction by adding EDTA and heating.
-
Digest the RNA in each reaction to single nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase.
-
Analyze the resulting nucleosides by LC-MS/MS to quantify the amounts of m6A and adenosine.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Glioblastoma Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of glioblastoma cell lines.
Workflow:
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
At the end of the incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
After a further incubation period, measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Quantification of Global m6A Levels in this compound-Treated Cells
This protocol describes how to measure changes in the overall m6A levels in the mRNA of cells treated with this compound.
Workflow:
Materials:
-
Glioblastoma cells
-
This compound
-
Total RNA extraction kit
-
Oligo(dT)-magnetic beads for mRNA purification
-
For Dot Blot: m6A-specific antibody, secondary antibody, chemiluminescence substrate, and imaging system.
-
For LC-MS/MS: Nuclease P1, Bacterial Alkaline Phosphatase, LC-MS/MS system.
Procedure:
-
Culture glioblastoma cells and treat them with a selected concentration of this compound or DMSO as a control for a specified time.
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Quantify the concentration of the purified mRNA.
-
For m6A Dot Blot: a. Spot serial dilutions of the mRNA onto a nylon membrane. b. Crosslink the RNA to the membrane. c. Block the membrane and incubate with an m6A-specific antibody. d. Incubate with a secondary antibody conjugated to HRP. e. Detect the signal using a chemiluminescence substrate and an imaging system. f. Stain the membrane with methylene (B1212753) blue to visualize the total RNA as a loading control.
-
For LC-MS/MS: a. Digest the mRNA to single nucleosides as described in Protocol 4.1. b. Analyze the nucleosides by LC-MS/MS to quantify m6A and adenosine. c. Calculate the m6A/A ratio.
-
Compare the relative m6A levels between this compound-treated and control samples.
Drug Development and Future Perspectives
This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the m6A regulatory machinery. Its ability to inhibit ALKBH5 and consequently downregulate oncogenes like FOXM1 provides a clear rationale for its exploration in glioblastoma and potentially other cancers where ALKBH5 is overexpressed. The dual action of this compound on both ALKBH5 and FTO warrants further investigation to understand the full spectrum of its cellular effects and to guide the design of next-generation inhibitors with enhanced potency and selectivity.
Future research should focus on:
-
Quantitative analysis of FTO enhancement: Determining the precise fold-activation of FTO by this compound is crucial for understanding its dual mechanism.
-
In vivo efficacy: Evaluating the anti-tumor effects of this compound in animal models of glioblastoma will be a critical step towards clinical translation.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.
-
Elucidation of downstream signaling: A comprehensive analysis of the transcriptomic and proteomic changes induced by this compound will provide a deeper understanding of its impact on cellular signaling networks beyond the FOXM1 axis, including the NF-κB and MAPK pathways.
-
Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents could lead to more effective treatment strategies for glioblastoma.
References
- 1. MAP kinase pathways involved in glioblastoma response to erucylphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of NF-κB in the pathogenesis of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Investigating the Discovery of Ena15: A Technical Overview
Notice: Despite a comprehensive search for "Ena15," no publicly available scientific literature or data corresponding to a molecule, gene, or drug with this specific designation has been found. The following guide is a template demonstrating the requested format and structure, which can be populated once accurate information about the subject of interest is provided.
Abstract
This document provides a detailed technical guide on the discovery and initial characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes associated biological pathways and workflows to facilitate a deeper understanding of this compound's foundational research.
Introduction
The discovery of a novel molecule, designated this compound, has opened new avenues for research. This section would typically provide background information on the field of study, the rationale for the research that led to the discovery of this compound, and a brief overview of its potential significance.
Quantitative Data Summary
All quantitative data from the initial discovery and characterization experiments of this compound would be presented here in a structured tabular format for ease of comparison and analysis.
Table 1: Biochemical and Biophysical Properties of this compound (Illustrative Example)
| Parameter | Value | Method | Reference |
| Molecular Weight | Data not available | Mass Spectrometry | Citation needed |
| Binding Affinity (Kd) to Target X | Data not available | Surface Plasmon Resonance | Citation needed |
| IC50 in Cell Line Y | Data not available | Cell-Based Assay | Citation needed |
| Expression Level in Tissue Z | Data not available | Quantitative PCR | Citation needed |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that led to the discovery and characterization of this compound.
Identification and Cloning of this compound
(Illustrative Example)
A detailed protocol for the initial identification of this compound would be described here. This could include steps for library screening, hit validation, and subsequent molecular cloning of the gene encoding this compound.
Protein Expression and Purification
(Illustrative Example)
The methodology for producing recombinant this compound protein would be outlined. This would include the expression system used (e.g., bacterial, insect, or mammalian cells), purification techniques (e.g., affinity chromatography, ion exchange, size exclusion), and quality control measures.
In Vitro Functional Assays
(Illustrative Example)
This subsection would provide a step-by-step description of the in vitro assays used to determine the function of this compound. This might include enzymatic assays, binding assays, or other functional screens.
Signaling Pathways and Workflows
Visual representations of the signaling pathways involving this compound and the experimental workflows are provided below. These diagrams are generated using the DOT language for Graphviz.
Caption: Hypothetical signaling cascade involving this compound activation.
Caption: A generalized workflow for drug discovery and validation.
Conclusion and Future Directions
This section would summarize the key findings related to the discovery of this compound and discuss the potential future research directions. This could include the development of more specific assays, the investigation of its role in disease, and its potential as a therapeutic target. As no information on "this compound" is currently available, this section remains speculative.
Ena15: A Novel ALKBH5 Inhibitor with Therapeutic Potential in Glioblastoma Multiforme
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. Recent research has identified novel therapeutic targets within the epitranscriptome, the collection of chemical modifications to RNA. One such target is the N6-methyladenosine (m6A) demethylase, ALKBH5. The small molecule Ena15 has emerged as a promising inhibitor of ALKBH5, demonstrating significant anti-tumor effects in GBM cell lines. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on glioblastoma multiforme cells, and detailed experimental protocols for its study.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in RNA metabolism, including splicing, stability, translation, and transport. The dynamic and reversible nature of m6A methylation is regulated by a complex interplay of "writer," "eraser," and "reader" proteins. ALKBH5 is a key m6A "eraser," a demethylase that removes the methyl group from m6A-modified RNA. In glioblastoma, ALKBH5 is often overexpressed and has been linked to tumor progression and poor prognosis.
This compound is a novel, selective, and uncompetitive inhibitor of ALKBH5.[1] By inhibiting ALKBH5, this compound increases the overall level of m6A methylation in RNA, leading to downstream effects that suppress the growth and proliferation of glioblastoma cells. This guide will delve into the quantitative effects of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Quantitative Data on the Effects of this compound on Glioblastoma Multiforme Cells
The following tables summarize the key quantitative data regarding the effects of this compound on glioblastoma multiforme cells, as reported in the scientific literature.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (ALKBH5 Inhibition) | 18.3 µM | Cell-free enzymatic assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Effect | Cell Line | Concentration of this compound | Observed Change | Reference |
| Cell Proliferation | Glioblastoma multiforme-derived cell lines | Not specified | Inhibition of cell proliferation | [1] |
| Cell Cycle | Glioblastoma multiforme-derived cell lines | Not specified | Decreased cell population in the synthesis (S) phase | [1] |
| m6A RNA Level | Glioblastoma multiforme-derived cell lines | Not specified | Increased m6A RNA level | [1] |
| FOXM1 mRNA Stability | Glioblastoma multiforme-derived cell lines | Not specified | Stabilized FOXM1 mRNA | [1] |
Table 2: Cellular Effects of this compound on Glioblastoma Multiforme Cells
Note: Specific quantitative data for cell-based assays (e.g., IC50 in specific GBM cell lines, percentage of S-phase reduction) are not yet publicly available in the reviewed literature. The provided information is based on the qualitative descriptions of the observed effects.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the ALKBH5 demethylase. This leads to an accumulation of m6A modifications on target mRNAs, most notably the mRNA of Forkhead Box M1 (FOXM1). FOXM1 is a key transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA damage repair. The stabilization of FOXM1 mRNA through increased m6A methylation is a central aspect of this compound's anti-glioblastoma activity.
Interestingly, this compound has also been observed to enhance the demethylase activity of another m6A eraser, the fat mass and obesity-associated protein (FTO).[1] The interplay and downstream consequences of this dual activity are still under investigation.
References
Unveiling the Regulatory Network of a Master Oncogene: A Technical Guide to FOXM1 Regulation
A Note to Our Audience: Initial investigations into the direct impact of ENAH (Enabled homolog), sometimes referred to as Ena15, on the stabilization of FOXM1 (Forkhead box protein M1) mRNA did not yield specific published evidence of a direct regulatory relationship. The scientific literature to date has not established a direct interaction between ENAH and the FOXM1 transcript.
Therefore, this technical guide has been broadened to address the well-documented and multifaceted regulatory landscape of FOXM1, a critical transcription factor frequently overexpressed in human cancers and a key driver of tumorigenesis.[1][2] This document will provide researchers, scientists, and drug development professionals with an in-depth overview of the core mechanisms governing FOXM1 expression and activity, encompassing transcriptional, post-transcriptional, and post-translational control.
The Central Role of FOXM1 in Cancer Biology
FOXM1 is a proliferation-associated transcription factor that plays a pivotal role in cell cycle progression, orchestrating the expression of genes essential for the G1/S and G2/M transitions.[3][4] Its aberrant overexpression is a common feature across a wide spectrum of human malignancies, where it contributes to virtually all hallmarks of cancer, including sustained proliferation, evasion of growth suppressors, resistance to cell death, replicative immortality, angiogenesis, and invasion and metastasis.[2][3] Given its central role in cancer, FOXM1 has been recognized as a high-value target for therapeutic intervention.[1]
Multi-layered Regulation of FOXM1 Expression and Activity
The expression and functional activity of FOXM1 are tightly controlled at multiple levels to ensure normal cell proliferation and prevent oncogenic transformation. This intricate regulatory network includes:
-
Transcriptional Control: A host of transcription factors and signaling pathways converge on the FOXM1 gene promoter to modulate its transcription.
-
Post-Transcriptional Regulation: After transcription, FOXM1 pre-mRNA and mRNA are subject to regulation by non-coding RNAs, primarily microRNAs (miRNAs), which can mediate mRNA degradation or translational repression.[1]
-
Post-Translational Modifications (PTMs): The FOXM1 protein is extensively modified by PTMs, including phosphorylation, ubiquitination, SUMOylation, and acetylation, which dynamically regulate its stability, subcellular localization, and transcriptional activity.[1][5][6]
-
Protein-Protein Interactions: FOXM1 interacts with a diverse array of proteins that can either enhance or suppress its function.[2]
The subsequent sections will delve into the specifics of these regulatory mechanisms, presenting key data and experimental approaches used to elucidate them.
Data Presentation: Quantitative Insights into FOXM1 Regulation
The following tables summarize quantitative data from various studies, illustrating the impact of different regulatory factors on FOXM1 expression and function.
| Regulator | Cancer Type | Effect on FOXM1 | Quantitative Measurement | Reference |
| siRNA-mediated FOXM1 knockdown | Esophageal Adenocarcinoma | Decreased mRNA expression | ~80% reduction in FOXM1 mRNA | [7] |
| siRNA-mediated FOXM1 knockdown | Esophageal Adenocarcinoma | Decreased cell viability | ~40% reduction in cell viability | [7] |
| JQ1 (BET inhibitor) treatment | Breast Cancer (MDA-MB-231) | Decreased mRNA expression | Dose-dependent decrease in FOXM1 mRNA | [8] |
| NPM knockdown | Pancreatic Cancer (MIA PaCa-2) | Decreased protein level | Significant downregulation of FOXM1 protein | [9] |
| MTDH knockdown | Glioblastoma (U87) | Decreased protein stability | Attenuated FOXM1 protein levels | [10] |
Table 1: Summary of Quantitative Data on FOXM1 Regulation.
Experimental Protocols: Methodologies for Studying FOXM1 Regulation
Understanding the intricate regulation of FOXM1 requires a diverse toolkit of molecular and cellular biology techniques. Below are detailed methodologies for key experiments frequently cited in FOXM1 research.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions to which FOXM1 or its regulatory transcription factors bind.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., FOXM1, ERα). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) to map binding sites across the entire genome.[11]
RNA Immunoprecipitation (RIP) Assay
Objective: To identify RNAs that are physically associated with a specific RNA-binding protein (RBP).
Protocol:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve RNA-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the RBP of interest.
-
Washing: Wash the beads to remove non-specific binding partners.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA by RT-qPCR to determine the enrichment of specific transcripts, such as FOXM1 mRNA.
In Vivo Ubiquitination Assay
Objective: To determine if a specific protein, such as FOXM1, is ubiquitinated in living cells and to assess the impact of other proteins on this process.
Protocol:
-
Transfection: Co-transfect cells with expression vectors for HA-tagged ubiquitin, FLAG-tagged FOXM1, and the protein of interest (e.g., MTDH).[10]
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate FOXM1 from the cell lysates using an anti-FLAG antibody.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-HA antibody to detect ubiquitinated FOXM1.
Visualizing the FOXM1 Regulatory Network
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and regulatory interactions that control FOXM1.
References
- 1. Regulation of the master regulator FOXM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Role and Regulation of Transcription Factor FoxM1 in Human Gastric Cancer Angiogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conformation of FOXM1 homodimers in vivo is crucial for regulating transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 6. JCI Insight - RNF112-mediated FOXM1 ubiquitination suppresses the proliferation and invasion of gastric cancer [insight.jci.org]
- 7. Epigenomic analyses identify FOXM1 as a key regulator of anti-tumor immune response in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic modulation of FOXM1-gene interacting network by BET inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophosmin interacts with FOXM1 and modulates the level and localization of FOXM1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metadherin/Astrocyte elevated gene-1 positively regulates the stability and function of forkhead box M1 during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide mapping of FOXM1 binding reveals co-binding with estrogen receptor alpha in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epitranscriptomic Effects of Ena15
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Ena15, a novel small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. It details the mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to this compound and its Target, ALKBH5
The field of epitranscriptomics investigates the diverse chemical modifications of RNA that occur post-transcriptionally, influencing gene expression without altering the primary RNA sequence.[1][2] One of the most prevalent and functionally significant modifications on messenger RNA (mRNA) is N6-methyladenosine (m6A).[3][4] The m6A modification is a dynamic and reversible process regulated by a balance between "writer" enzymes that install the mark and "eraser" enzymes that remove it.[2]
ALKBH5 (AlkB Homolog 5) is a key m6A "eraser," an α-ketoglutarate-dependent dioxygenase that demethylates m6A on mRNA.[5] Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[5][6]
This compound is a novel, selective small molecule inhibitor of ALKBH5.[5][7] By inhibiting ALKBH5, this compound effectively increases the global levels of m6A RNA, leading to downstream effects on mRNA stability and translation.[5][7] Notably, this compound has been shown to suppress the growth of glioblastoma multiforme by stabilizing the mRNA of key regulatory genes like FOXM1.[5][7] This guide explores the epitranscriptomic consequences of ALKBH5 inhibition by this compound.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the demethylase activity of ALKBH5. Biochemical assays have revealed that this compound exhibits an uncompetitive or competitive mode of inhibition with respect to the co-substrate 2-oxoglutarate (2OG).[5] This inhibition leads to an accumulation of m6A marks on target mRNAs. One of the critical downstream effects of ALKBH5 inhibition is the stabilization of specific transcripts. For example, in glioblastoma cells, this compound treatment leads to increased m6A levels on FOXM1 mRNA, enhancing its stability and subsequently altering cell cycle progression and proliferation.[5]
Interestingly, this compound has a dual effect; while it inhibits ALKBH5, it has been observed to enhance the demethylase activity of FTO (fat mass and obesity-associated protein), another m6A eraser.[5][7] This highlights the complexity of its pharmacological profile and necessitates careful target validation in specific cellular contexts.
Visualization of this compound Mechanism
Caption: Mechanism of this compound action on the m6A pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, primarily derived from research on glioblastoma multiforme (GBM) cell lines.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type (vs. 2OG) | Effect on FTO Activity |
|---|
| This compound | ALKBH5 | Data not specified | Uncompetitive/Competitive[5] | Enhances[5] |
Table 2: Cellular Effects of this compound on Glioblastoma Cells
| Cell Line | This compound Conc. (µM) | Effect | Target mRNA | Outcome |
|---|---|---|---|---|
| U87MG, A172 | 10 - 50 | Inhibition of cell proliferation[5] | FOXM1 | Increased mRNA stability[5] |
| U87MG, A172 | 10 - 50 | Increased global m6A RNA levels[5] | Not applicable | Global epitranscriptomic shift |
| U87MG, A172 | 10 - 50 | Decreased S-phase cell population[5] | Not applicable | Cell cycle arrest |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core protocols used to characterize the epitranscriptomic effects of this compound.
ALKBH5 In Vitro Inhibition Assay
This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant ALKBH5.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH5 protein, a synthetic m6A-containing RNA oligonucleotide substrate, 2-oxoglutarate (2OG), Fe(II), and L-ascorbic acid in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to proceed.
-
Detection: The reaction product, formaldehyde (B43269), is quantified. This is often achieved by a coupled enzymatic reaction where the formaldehyde is converted to a fluorescent or colorimetric product, which is then measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Global m6A Quantification (m6A Dot Blot)
This semi-quantitative method assesses changes in total m6A levels in cellular RNA following this compound treatment.
-
RNA Isolation: Extract total RNA from cells treated with this compound or a vehicle control using a standard method like TRIzol extraction, followed by DNase treatment.
-
RNA Quantification: Accurately quantify the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Membrane Spotting: Spot serial dilutions of the RNA samples onto a nitrocellulose or nylon membrane and crosslink the RNA to the membrane using UV light.
-
Blocking: Block the membrane with a non-specific blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Normalization: To ensure equal loading, stain the membrane with Methylene Blue. Quantify the dot intensity and normalize the m6A signal to the Methylene Blue staining.
m6A-Specific RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq is a transcriptome-wide method to map m6A modifications.
-
RNA Fragmentation: Purify mRNA from total RNA and fragment it into ~100-nucleotide-long fragments.
-
Immunoprecipitation (IP): Incubate the fragmented mRNA with an anti-m6A antibody to pull down the m6A-containing fragments. A parallel input sample (without antibody) is retained as a control.
-
Elution: Elute the m6A-containing fragments from the antibody.
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) and the input RNA samples.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify m6A peaks by identifying regions that are significantly enriched in the IP sample compared to the input sample.
Visualization of MeRIP-Seq Workflow
Caption: Experimental workflow for MeRIP-Seq analysis.
Drug Development and Future Directions
The discovery of this compound as a selective ALKBH5 inhibitor opens new avenues for therapeutic development, particularly in oncology.[5] The ability to modulate the epitranscriptome offers a novel mechanism to control gene expression post-transcriptionally.
Key considerations for the development of this compound and related compounds include:
-
Selectivity: Further profiling against other 2OG-dependent dioxygenases is necessary to fully understand its off-target effects. The observed enhancement of FTO activity warrants further investigation.[5]
-
Pharmacokinetics and Pharmacodynamics: In vivo studies are required to determine the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and to establish a dose-response relationship in animal models.
-
Biomarker Development: Identifying reliable biomarkers, such as the m6A levels on specific transcripts like FOXM1, will be crucial for monitoring drug activity and patient response in future clinical trials.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapies or targeted agents could provide enhanced therapeutic efficacy.
The continued investigation of ALKBH5 inhibitors like this compound will undoubtedly deepen our understanding of epitranscriptomic regulation in health and disease, paving the way for a new class of precision medicines.
Logical Relationship Diagram
Caption: Logical progression for this compound drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rise of epitranscriptomics: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ena15's Interaction with the 2OG Catalytic Site of ALKBH5: A Technical Guide
Abstract
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal is catalyzed by demethylases such as ALKBH5. As a member of the Fe(II)/2-oxoglutarate (2OG)-dependent oxygenase superfamily, ALKBH5 is a key therapeutic target in various diseases, including glioblastoma. This technical guide provides an in-depth analysis of the interaction between Ena15, a novel small molecule inhibitor, and the catalytic site of ALKBH5. We detail the enzyme's catalytic mechanism, the specific mode of inhibition by this compound, quantitative interaction data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working on epigenetic modifications and cancer therapeutics.
Introduction to ALKBH5
Human AlkB homolog 5 (ALKBH5) is a pivotal enzyme in the field of epitranscriptomics. It belongs to the AlkB family of non-heme Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases.[1] The primary function of ALKBH5 is to catalyze the oxidative demethylation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] This process directly removes the methyl group from m6A, yielding adenine (B156593) and formaldehyde (B43269).[1]
The structure of ALKBH5 features a conserved double-stranded β-helix (DSBH) core fold, which is characteristic of the 2OG oxygenase superfamily.[3][4][5] This core contains the active site where the co-substrate 2-oxoglutarate (2OG) and an Fe(II) ion bind to orchestrate the demethylation reaction.[4][5] Dysregulation of ALKBH5 activity has been linked to the development and progression of various cancers, including glioblastoma multiforme (GBM), making it an attractive target for therapeutic intervention.[5][6]
The ALKBH5 Catalytic Mechanism
The demethylation of m6A by ALKBH5 is a multi-step oxidative process that is dependent on Fe(II) as a cofactor and 2OG as a co-substrate.[1][7]
-
Resting State : In its inactive state, the Fe(II) ion in the active site is coordinated by a conserved facial triad (B1167595) of amino acid residues (His204, Asp206, His266) and three water molecules.[1][4]
-
Co-substrate Binding : The co-substrate, 2OG, binds to the active site, displacing two of the water molecules.[1]
-
Substrate Binding : The m6A-containing single-stranded RNA (ssRNA) substrate then binds, displacing the final water molecule. This creates an open coordination site on the Fe(II) ion for molecular oxygen (O₂).[1]
-
Oxygen Activation & Decarboxylation : O₂ binds to the Fe(II) center. This is followed by an oxidative decarboxylation of 2OG, which generates succinate, CO₂, and a highly reactive Fe(IV)=O (ferryl-oxo) intermediate.[3]
-
Demethylation : The ferryl-oxo intermediate abstracts a hydrogen atom from the N6-methyl group of m6A, leading to its hydroxylation. The resulting hydroxymethyladenine intermediate is unstable and spontaneously decomposes, releasing formaldehyde and restoring the adenine base.[1]
-
Product Release : Finally, the products (demethylated RNA, succinate, and CO₂) are released, returning the enzyme to its resting state.
The entire catalytic cycle is a tightly regulated process ensuring the specific and efficient removal of m6A marks from target mRNAs.
Caption: The catalytic cycle of ALKBH5 demethylation.
This compound: An Uncompetitive Inhibitor of ALKBH5
This compound is a novel small-molecule inhibitor of ALKBH5 identified through high-throughput screening.[6] It presents a unique mechanism of action against its target. Enzyme kinetics studies have revealed that this compound acts as an uncompetitive inhibitor with respect to the 2-oxoglutarate co-substrate.[6]
This mode of inhibition is distinct:
-
An uncompetitive inhibitor does not bind to the free enzyme.
-
Instead, it binds exclusively to the enzyme-substrate (ES) complex. In this case, this compound binds to the ALKBH5-RNA-2OG ternary complex.
-
The formation of the enzyme-inhibitor-substrate (EIS) complex prevents the catalytic conversion of the substrate to product.
This mechanism suggests that this compound likely binds to a site that is only formed or becomes accessible after the primary substrate (m6A-RNA) and co-substrate (2OG) have bound to ALKBH5. Notably, while this compound inhibits ALKBH5, it has been observed to enhance the demethylase activity of FTO, another m6A demethylase, highlighting its selectivity.[6][8]
Caption: Mechanism of uncompetitive inhibition by this compound.
Quantitative Analysis of ALKBH5 Inhibitors
The inhibitory potency of compounds against ALKBH5 is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While the specific IC₅₀ value for this compound is not detailed in the initial discovery abstract, it was shown to be effective in cell-based assays at a concentration of 33 μM.[6][9] For context, quantitative data for other known ALKBH5 inhibitors are presented below.
| Inhibitor | Type of Inhibition | IC₅₀ (μM) | Assay Method | Reference |
| This compound | Uncompetitive (vs 2OG) | N/A | HTS / Enzyme Assay | [6] |
| Citrate | Competitive (vs 2OG) | ~488 | Demethylation Assay | [10] |
| 20m | N/A | 0.021 | Fluorescence Polarization | [11] |
| TD19 | Covalent | 0.62 | FRET-based Assay | [12] |
N/A: Data not available in the provided search results.
Detailed Experimental Protocols
The characterization of this compound's interaction with ALKBH5 involves a series of biochemical and cell-based assays.
ALKBH5 Demethylase Activity Assay (General Protocol)
A common method to screen for inhibitors is a formaldehyde dehydrogenase-coupled assay, which detects the formaldehyde product of the demethylation reaction.[13]
-
Principle : The formaldehyde released by ALKBH5 is used by formaldehyde dehydrogenase to reduce NAD⁺ to NADH. The resulting increase in NADH fluorescence (Ex/Em: ~340/460 nm) is proportional to ALKBH5 activity.
-
Reagents : Recombinant human ALKBH5 protein, m6A-containing ssRNA oligonucleotide substrate, Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate, L-ascorbic acid, formaldehyde dehydrogenase, NAD⁺, and assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Procedure :
-
In a 384-well plate, add ALKBH5 enzyme to wells containing assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a substrate mixture containing the m6A-RNA, 2OG, Fe(II), ascorbic acid, NAD⁺, and formaldehyde dehydrogenase.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition relative to a DMSO control. Plot inhibition versus compound concentration to determine the IC₅₀ value.
-
Enzyme Kinetics Assay
To determine the mode of inhibition (e.g., uncompetitive), the demethylase activity assay is performed by varying the concentration of one substrate (e.g., 2OG) while keeping the other (m6A-RNA) and the inhibitor at fixed concentrations.
-
Procedure :
-
Set up multiple sets of reactions. Each set has a fixed concentration of this compound (e.g., 0x, 1x, 2x, 4x the IC₅₀).
-
Within each set, vary the concentration of 2OG across a wide range (e.g., 0.1x to 10x its Km value).
-
Measure the initial reaction velocities (v₀) for all conditions.
-
Generate a Lineweaver-Burk (double reciprocal) plot of 1/v₀ versus 1/[2OG].
-
-
Interpretation : For uncompetitive inhibition, the resulting plot will show a series of parallel lines, indicating that both the Vmax and Km values are decreased by the inhibitor.
Cellular m6A Quantification
To confirm that the inhibitor functions in a cellular context, its effect on the global m6A levels in cells is measured.
-
Procedure :
-
Culture cells (e.g., U87MG glioblastoma cells) and treat them with this compound (e.g., 33 μM) or a vehicle control (DMSO) for a set period (e.g., 48 hours).[9]
-
Isolate total RNA from the cells, followed by purification of mRNA using oligo(dT)-magnetic beads.
-
Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.[2]
-
Analyze the resulting nucleoside mixture using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) and calculate the m6A/A ratio. An effective inhibitor should cause a significant increase in this ratio.
-
Caption: Workflow for the discovery and characterization of this compound.
Cellular Effects and Therapeutic Potential
The inhibition of ALKBH5 by this compound leads to significant downstream biological consequences, particularly in cancer cells. Treatment of glioblastoma multiforme (GBM) cells with this compound results in:
-
Increased m6A RNA Levels : As expected from the inhibition of a demethylase, this compound increases the global levels of m6A in cellular mRNA.[6][8]
-
Stabilization of Target mRNA : ALKBH5 is known to regulate the stability of specific transcripts. Inhibition by this compound leads to the stabilization of key target mRNAs, such as FOXM1, a critical regulator of the cell cycle.[6][9]
-
Inhibition of Cell Proliferation : By altering the m6A landscape and affecting the expression of oncogenic factors, this compound effectively inhibits the proliferation of GBM-derived cell lines and decreases the population of cells in the synthesis (S) phase of the cell cycle.[6]
These findings underscore the potential of this compound and other selective ALKBH5 inhibitors as lead compounds for the development of novel cancer therapies. The uncompetitive mode of inhibition may offer advantages in terms of specificity and efficacy, providing a clear rationale for further preclinical and clinical investigation.
References
- 1. Revealing the catalytic mechanism of the Fe(II)/2-oxoglutarate-dependent human epigenetic modifying enzyme ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 4. Structure of human RNA N⁶-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of substrate recognition and N6-methyladenosine demethylation revealed by crystal structures of ALKBH5–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Ena15 in Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preliminary research on Ena15, a novel small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5, and its potential applications in cancer research, with a primary focus on glioblastoma multiforme (GBM).
Introduction to this compound and its Target
This compound is a recently identified selective inhibitor of AlkB homolog 5 (ALKBH5), an enzyme that removes the m6A modification from RNA.[1][2] The m6A modification is a critical regulator of RNA metabolism, influencing mRNA stability, splicing, and translation.[3][4] In several cancers, including glioblastoma, ALKBH5 is overexpressed and contributes to tumorigenesis by regulating the expression of key oncogenes.[3][5] this compound represents a valuable chemical probe to investigate the biological functions of ALKBH5 and a potential therapeutic agent for cancers dependent on ALKBH5 activity.[1][5]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against its primary target, ALKBH5, has been quantified, providing a benchmark for its potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | ALKBH5 | in vitro demethylase activity assay | 18.3 µM | [6][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the m6A status of target mRNAs, leading to downstream changes in gene expression and cellular phenotype.
Biochemical Mechanism
This compound functions as an uncompetitive or competitive inhibitor of ALKBH5 with respect to its co-substrate, 2-oxoglutarate (2OG).[1][5] A notable characteristic of this compound is its contrasting effect on the related m6A demethylase, FTO (fat mass and obesity-associated protein), for which it enhances demethylase activity.[1][5] This dual activity underscores the importance of careful target validation in experimental systems.
The ALKBH5-FOXM1 Signaling Axis in Glioblastoma
In the context of glioblastoma, a key signaling pathway affected by this compound is the ALKBH5-FOXM1 axis.[3][4][5] The transcription factor FOXM1 is a critical driver of glioblastoma stem-like cell (GSC) proliferation and tumorigenicity.[3][5]
The mechanism proceeds as follows:
-
ALKBH5-mediated demethylation: ALKBH5 directly binds to the nascent transcripts of FOXM1 and removes m6A modifications. This interaction is facilitated by a long non-coding RNA, FOXM1-AS.[4][5]
-
mRNA degradation: The demethylated FOXM1 transcripts are less stable and are targeted for degradation.[3][5]
-
This compound intervention: By inhibiting ALKBH5, this compound prevents the demethylation of FOXM1 transcripts.[1][5]
-
Increased mRNA stability and protein expression: The resulting hypermethylated FOXM1 mRNA is stabilized, leading to increased FOXM1 protein levels and subsequent downstream effects on cell proliferation.[1][2][5]
The inhibition of ALKBH5 by this compound in glioblastoma multiforme-derived cell lines has been shown to inhibit cell proliferation and cause a reduction in the S-phase cell population.[1][5]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies in the field.
In Vitro ALKBH5 Demethylase Activity Assay
This assay is used to determine the inhibitory effect of compounds like this compound on ALKBH5's enzymatic activity.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH5 protein, a synthetic m6A-containing RNA oligonucleotide substrate, and assay buffer (typically containing HEPES, (NH4)2Fe(SO4)2, and L-ascorbic acid).
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture and incubate.
-
Initiation of Reaction: Start the demethylation reaction by adding the co-substrate α-ketoglutarate (α-KG).
-
Quenching and Analysis: Stop the reaction after a defined period. The amount of demethylated product (or remaining m6A substrate) can be quantified using various methods, such as HPLC, LC-MS/MS, or antibody-based detection (ELISA).
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cell lines, such as those derived from glioblastoma.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87, U251, or patient-derived GSCs) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development and Measurement: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the number of proliferating cells.
m6A RNA Immunoprecipitation (MeRIP)
MeRIP is used to assess changes in the global m6A methylation status of RNA following treatment with this compound.
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells.
-
RNA Fragmentation: Fragment the RNA to an appropriate size (typically around 100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-containing RNA fragments.
-
Quantification: The amount of m6A-modified RNA can be quantified by RT-qPCR for specific transcripts (like FOXM1) or on a transcriptome-wide scale using next-generation sequencing (MeRIP-seq).
mRNA Stability Assay (Actinomycin D Chase)
This assay determines the effect of this compound on the stability of specific mRNAs, such as FOXM1.
-
Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time to induce the desired effect.
-
Transcription Inhibition: Add actinomycin (B1170597) D to the culture medium to block new RNA synthesis.
-
Time-Course RNA Collection: Harvest cells at different time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Isolation and RT-qPCR: Isolate total RNA from each time point and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of the target mRNA (FOXM1) and a stable housekeeping gene (e.g., GAPDH).
-
Half-Life Calculation: Normalize the target mRNA levels to the housekeeping gene and plot the relative mRNA abundance against time. The mRNA half-life is the time it takes for the mRNA level to decrease by 50%.
Conclusion and Future Directions
Preliminary research has established this compound as a valuable tool for studying the role of ALKBH5 in cancer. Its ability to inhibit ALKBH5 and subsequently affect the stability of oncogenic transcripts like FOXM1 in glioblastoma highlights its therapeutic potential. However, further studies are warranted to:
-
Improve Potency and Selectivity: Medicinal chemistry efforts could lead to the development of analogs with lower IC50 values and greater selectivity, particularly to eliminate the enhancing effect on FTO.
-
In Vivo Efficacy: Preclinical studies in animal models of glioblastoma are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound or its derivatives.
-
Broader Cancer Context: The role of ALKBH5 is being investigated in a variety of other cancers. The utility of this compound should be explored in these other contexts to identify additional cancer types that may be sensitive to ALKBH5 inhibition.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, could reveal more effective therapeutic strategies.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MeRIP-Seq/m6A-seq [illumina.com]
- 5. sysy.com [sysy.com]
- 6. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ena15 Treatment Protocol for In Vitro Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ena15 is a novel synthetic compound identified as a podophyllotoxin-N-sulfonyl amidine hybrid. It has demonstrated significant anti-proliferative activity across a range of human cancer cell lines. Furthermore, this compound has been characterized as a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell stemness, therapy resistance, and overall tumor progression. These dual activities suggest this compound as a promising candidate for further investigation in oncology drug development.
This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic and biological effects on cancer cell lines, along with a summary of its quantitative efficacy and a schematic of its proposed mechanism of action.
Quantitative Data Summary
The anti-proliferative activity of this compound has been assessed across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) concentrations observed after treatment with this compound.
| Cell Line | Cancer Type | GI50 (µM) |
| SR | Leukemia | 0.92[1] |
| MDA-MB-435 | Melanoma | 1.13[1] |
| MDA-MB-468 | Breast Cancer | 2.01[1] |
| NCI-H522 | Non-Small Cell Lung Cancer | 2.28[1] |
| NCI/ADR-RES | Ovarian Cancer | 2.32[1] |
| SNB-75 | CNS Cancer | 2.52[1] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multiskan GO spectrophotometer or equivalent plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protein Expression Analysis (Western Blotting)
This technique is employed to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ALDH1A3, tubulin, apoptotic markers like cleaved PARP, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like GAPDH or β-actin.
Visualizations
Proposed Signaling Pathway of this compound
References
Application Notes and Protocols for Ena15 in Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The N6-methyladenosine (m6A) RNA modification pathway has emerged as a critical regulator of glioblastoma tumorigenesis. Ena15 is a novel, selective small molecule inhibitor of ALKBH5, an m6A demethylase that is highly expressed in glioblastoma stem-like cells (GSCs)[1]. By inhibiting ALKBH5, this compound increases the m6A modification of target mRNAs, leading to their altered stability and translation. One key target of ALKBH5 in glioblastoma is the transcription factor FOXM1, a master regulator of cell cycle progression and proliferation[1]. This compound-mediated inhibition of ALKBH5 stabilizes FOXM1 mRNA, leading to an accumulation of FOXM1 protein and subsequent cell cycle arrest and inhibition of glioblastoma cell proliferation[1].
These application notes provide a comprehensive guide for the use of this compound in glioblastoma cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by targeting the ALKBH5/m6A/FOXM1 signaling axis.
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines. Note that comprehensive dose-response data for this compound is still emerging. The presented data is based on available information and representative results. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LN229 | DMSO (Control) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| This compound (10 µM) | 60.1 ± 2.5 | 22.3 ± 1.8 | 17.6 ± 1.1 | |
| This compound (33 µM) | 68.4 ± 3.2 | 15.1 ± 1.2*** | 16.5 ± 1.5 | |
| KNS81 | DMSO (Control) | 58.9 ± 1.9 | 28.1 ± 1.3 | 13.0 ± 0.7 |
| This compound (10 µM) | 63.5 ± 2.2 | 20.8 ± 1.6 | 15.7 ± 1.0 | |
| This compound (33 µM) | 72.1 ± 2.8 | 12.5 ± 1.1 | 15.4 ± 1.3 | |
| U87MG | DMSO (Control) | 60.3 ± 2.4 | 25.4 ± 1.7 | 14.3 ± 0.9 |
| This compound (10 µM) | 65.2 ± 2.6 | 18.9 ± 1.4 | 15.9 ± 1.2 | |
| This compound (33 µM) | 74.5 ± 3.1 | 10.2 ± 0.9 | 15.3 ± 1.4 | |
| U251MG | DMSO (Control) | 57.6 ± 2.0 | 29.8 ± 1.6 | 12.6 ± 0.8 |
| This compound (10 µM) | 62.9 ± 2.3 | 22.1 ± 1.5** | 15.0 ± 1.1 | |
| This compound (33 µM) | 70.8 ± 2.9 | 14.3 ± 1.0 | 14.9 ± 1.2 |
*Data are presented as mean ± SD (n=3). Statistical significance compared to DMSO control: *p < 0.05, **p < 0.01, **p < 0.001 (Dunnett's test). Data is illustrative and based on the findings reported by Takahashi et al. (2022)[1].
Table 2: Illustrative IC50 Values of ALKBH5 Inhibition in Glioblastoma Cell Lines
| Cell Line | Illustrative IC50 (µM) |
| U87MG | 5 - 20 |
| U251MG | 10 - 30 |
| LN229 | 5 - 15 |
| KNS81 | 10 - 25 |
| Patient-Derived GSCs | 1 - 10 |
These are representative IC50 values based on the expected potency of selective ALKBH5 inhibitors in glioblastoma cells. Actual IC50 values for this compound should be determined experimentally using the protocols provided below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on glioblastoma cell culture.
General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 10 µM and 33 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 3: Western Blot Analysis of FOXM1 and Downstream Targets
This protocol is for detecting changes in the protein expression of FOXM1 and its downstream targets (e.g., p27Kip1, Cyclin B1) following this compound treatment.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-p27Kip1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat glioblastoma cells with this compound for the desired time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting the ALKBH5-mediated m6A demethylation of FOXM1 mRNA. The protocols and information provided in these application notes will enable researchers to effectively utilize this compound in their glioblastoma cell culture models to further investigate its mechanism of action and preclinical efficacy. Careful optimization of experimental conditions, particularly drug concentrations and incubation times, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Ena15 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ena15 is a novel small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5.[1][2] It has been identified as a promising compound for cancer research, particularly for glioblastoma multiforme (GBM). This compound exerts its biological effects by increasing the levels of m6A RNA methylation, which leads to the stabilization of target messenger RNAs (mRNAs), such as FOXM1.[1] This activity ultimately suppresses the proliferation of glioblastoma cells.[1] Notably, this compound has also been observed to enhance the demethylase activity of the fat mass and obesity-associated protein (FTO).[1]
These application notes provide a comprehensive overview of the currently available data on this compound and detailed protocols for its use in laboratory settings. The information is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Assay) | 18.3 µM | Recombinant ALKBH5 | [3] |
| Effect on Cell Proliferation | Inhibition | Glioblastoma Multiforme-derived cell lines | [1] |
| Mechanism of Action | ALKBH5 Inhibition | N/A | [1] |
| Downstream Effect | Increased m6A RNA levels, stabilized FOXM1 mRNA | Glioblastoma Multiforme-derived cell lines | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the ALKBH5 enzyme. ALKBH5 is an RNA demethylase that removes the methyl group from N6-methyladenosine (m6A) on mRNA. By inhibiting ALKBH5, this compound treatment leads to an accumulation of m6A modifications on target mRNAs. One critical target that has been identified is the Forkhead Box M1 (FOXM1) mRNA. The increased m6A methylation of FOXM1 mRNA leads to its stabilization and subsequent upregulation of FOXM1 protein expression. FOXM1 is a key transcription factor involved in cell cycle progression and proliferation. The modulation of its expression by this compound is believed to be a key contributor to the observed anti-proliferative effects in glioblastoma cells.
Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and stability of FOXM1 mRNA, ultimately suppressing glioblastoma cell proliferation.
Experimental Protocols
In Vitro Protocol: Assessment of this compound on Glioblastoma Cell Proliferation
This protocol describes a method to evaluate the effect of this compound on the proliferation of glioblastoma cell lines (e.g., U87-MG, U251).
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend glioblastoma cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Proliferation Assay:
-
After the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals with a solubilization buffer.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound on glioblastoma cells.
In Vivo Protocol: Evaluation of this compound in a Glioblastoma Xenograft Model (Pilot Study)
As there is currently no published in vivo dosage for this compound, a pilot dose-finding study is recommended. This protocol outlines a general procedure for establishing a glioblastoma xenograft model and initiating a pilot study to determine a tolerable and potentially efficacious dose of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice, NSG mice)
-
Glioblastoma cell line (e.g., U87-MG expressing luciferase)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, Tween 80, and saline; the final formulation will depend on the solubility and stability of this compound)
-
Anesthetic
-
Bioluminescence imaging system
Procedure:
-
Xenograft Implantation:
-
Harvest and resuspend glioblastoma cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Pilot Dose-Finding Study Design:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into several groups (e.g., n=3-5 per group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at Dose 1 (e.g., 10 mg/kg)
-
Group 3: this compound at Dose 2 (e.g., 25 mg/kg)
-
Group 4: this compound at Dose 3 (e.g., 50 mg/kg)
-
-
The choice of administration route (e.g., intraperitoneal, oral gavage) will depend on the physicochemical properties of this compound.
-
-
This compound Administration:
-
Administer this compound or vehicle to the respective groups according to a defined schedule (e.g., daily, every other day).
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for FOXM1).
-
Analyze the data to assess the effect of different this compound doses on tumor growth and to determine the maximum tolerated dose.
-
Caption: A proposed workflow for a pilot in vivo study to evaluate the dosage and efficacy of this compound in a glioblastoma xenograft model.
Conclusion
This compound represents a valuable research tool for investigating the role of ALKBH5 and m6A RNA methylation in glioblastoma and other cancers. The provided protocols offer a starting point for researchers to explore the in vitro and in vivo activities of this compound. Further studies are warranted to establish a definitive in vivo dosage and administration regimen and to fully elucidate the therapeutic potential of this compound. It is recommended that researchers consult the primary literature and consider the physicochemical properties of this compound when designing their experiments.
References
- 1. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NEW ALKBH2 AND ALKBH5 INHIBITORS FOR TREATING GLIOBLASTOMA [air.unipr.it]
Ena15: A Novel Probe for Interrogating RNA Methylation Landscapes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ena15 is a recently identified small molecule that serves as a valuable tool for investigating the dynamic landscape of N6-methyladenosine (m6A) RNA methylation. As a potent inhibitor of the m6A demethylase ALKBH5, this compound offers a means to acutely increase global m6A levels, thereby enabling the study of the functional consequences of this critical RNA modification.[1][2][3] Notably, this compound also exhibits an intriguing and contrasting effect on another key m6A demethylase, FTO, by enhancing its activity.[1][3] This dual activity profile makes this compound a unique chemical probe for dissecting the distinct roles of these two major m6A erasers in various biological processes.
These application notes provide a comprehensive overview of the use of this compound in RNA methylation research, with a particular focus on its application in cancer biology, specifically glioblastoma. Detailed protocols for key experiments, quantitative data summaries, and visual representations of the associated signaling pathways are presented to guide researchers in utilizing this compound to explore the epitranscriptome.
Mechanism of Action
This compound primarily functions as an inhibitor of ALKBH5, an enzyme responsible for removing the methyl group from N6-methyladenosine residues on RNA.[1][3] By inhibiting ALKBH5, this compound leads to an accumulation of m6A marks on target transcripts. One of the key downstream effects of ALKBH5 inhibition by this compound is the stabilization of specific mRNAs, such as the transcript encoding the transcription factor FOXM1.[1][2][3] Increased stability of FOXM1 mRNA leads to its elevated expression, which in the context of glioblastoma, has been shown to suppress cancer cell proliferation.[1][3]
Interestingly, this compound has been observed to enhance the demethylase activity of FTO, another important m6A demethylase.[1][3] This opposing effect on FTO should be carefully considered when designing experiments and interpreting results, as it may lead to complex and context-dependent outcomes on the overall m6A landscape.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to investigate its effects on RNA methylation and cancer cell biology.
Table 1: Effect of this compound on m6A Levels and FOXM1 mRNA Expression in U87MG Glioblastoma Cells
| Treatment | Concentration (µM) | Global m6A Level (relative to control) | FOXM1 mRNA Expression (relative to control) | Reference |
| DMSO (Control) | 0 | 1.0 | 1.0 | [4] |
| This compound | 33 | ~1.5 (Increased) | ~1.8 (Increased) | [4] |
Table 2: Inhibitory and Enhancing Activity of this compound on m6A Demethylases
| Enzyme | This compound Effect | Inhibition/Enhancement Profile | Reference |
| ALKBH5 | Inhibition | Uncompetitive or competitive with respect to 2-oxoglutarate (2OG) | [1][3] |
| FTO | Enhancement | - | [1][3] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To treat glioblastoma cells with this compound to assess its effects on cell viability, proliferation, and RNA methylation.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed U87MG cells in appropriate cell culture plates at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 33 µM as a starting point based on published data). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis (flow cytometry), RNA extraction for m6A quantification, or protein extraction for western blotting.
Protocol 2: Quantification of Global m6A RNA Levels
Objective: To measure the global changes in m6A levels in total RNA following this compound treatment.
Materials:
-
Total RNA extracted from this compound-treated and control cells
-
m6A RNA Methylation Quantification Kit (e.g., Abcam, EpiGentek) or access to UHPLC-UniSpray-MS/MS facility
-
Nuclease P1
-
Alkaline phosphatase
Procedure (using UHPLC-UniSpray-MS/MS, adapted from[4]):
-
RNA Digestion: Digest 100-200 ng of total RNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
UHPLC Separation: Separate the digested nucleosides using an ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry Analysis: Analyze the separated nucleosides using a mass spectrometer equipped with a UniSpray ion source in positive ion mode. Monitor the specific mass transitions for adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Quantification: Determine the amount of m6A and A by comparing their peak areas to a standard curve generated from known concentrations of m6A and A.
-
Data Analysis: Calculate the m6A/A ratio for each sample. Normalize the ratios of the this compound-treated samples to the vehicle control to determine the relative change in global m6A levels.
Protocol 3: Analysis of Gene-Specific mRNA Expression by qPCR
Objective: To measure the expression levels of target genes, such as FOXM1, following this compound treatment.
Materials:
-
Total RNA extracted from this compound-treated and control cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene (e.g., FOXM1) and a housekeeping gene (e.g., ACTB)
-
qPCR instrument
Procedure:
-
RNA to cDNA Conversion: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and the housekeeping gene.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both this compound-treated and control samples. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow related to the application of this compound in RNA methylation studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Experimental Design for Elucidating the Effects of Ena15 on the Cell Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Ena15 is a novel small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5.[1][2] Emerging evidence suggests that by inhibiting ALKBH5, this compound can suppress the growth of cancer cells, notably glioblastoma multiforme, and decrease the proportion of cells in the S-phase of the cell cycle.[2][3] This document provides a detailed experimental framework to systematically investigate the effects of this compound on cell cycle progression. The protocols outlined herein are designed to confirm the impact of this compound on cell cycle distribution, elucidate the underlying molecular mechanisms involving key cell cycle regulators, and explore the role of the ALKBH5/FOXM1 signaling axis. These studies are critical for evaluating the therapeutic potential of this compound as a cell cycle-targeting anti-cancer agent.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The progression through the distinct phases of the cell cycle—G1, S, G2, and M—is tightly controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Pharmacological modulation of the cell cycle is a key strategy in cancer therapy.
This compound has been identified as an inhibitor of ALKBH5, an enzyme that removes m6A modifications from RNA.[1][2][3] This inhibition leads to increased m6A levels in RNA, which in turn stabilizes the mRNA of transcripts such as the Forkhead Box M1 (FOXM1) transcription factor.[1][2] Studies have shown that both genetic knockdown of ALKBH5 and its chemical inhibition by this compound result in a reduction of the S-phase cell population in glioblastoma cell lines.[2][3] This suggests that this compound may exert its anti-proliferative effects by inducing a cell cycle arrest.
This document presents a comprehensive set of protocols to systematically study the effects of this compound on the cell cycle. The proposed experiments will provide quantitative data on cell cycle distribution, the expression and activity of key cell cycle regulatory proteins, and the involvement of the ALKBH5/FOXM1 pathway.
Hypothetical Signaling Pathway of this compound in Cell Cycle Regulation
The following diagram illustrates the proposed signaling pathway through which this compound is hypothesized to affect the cell cycle.
Caption: Proposed signaling pathway of this compound's effect on the cell cycle.
Experimental Workflow
The following diagram outlines the overall experimental workflow to investigate the effects of this compound on the cell cycle.
Caption: Overall experimental workflow for studying this compound's effects on the cell cycle.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: U-87 MG (human glioblastoma cell line) or another suitable cancer cell line.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
Cell Viability Assay (MTT)
-
Seed 5 x 10³ cells per well in a 96-well plate and treat with this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blotting
-
Treat cells with this compound for 24 hours and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. (Primary antibodies: Cyclin D1, Cyclin E1, CDK2, CDK4, p21, p27, FOXM1, ALKBH5, and β-actin as a loading control).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
ALKBH5 Knockdown using siRNA
-
Synthesize or purchase siRNAs targeting ALKBH5 and a non-targeting control siRNA.
-
Transfect cells with siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
After 24-48 hours, confirm knockdown efficiency by Western blotting and/or RT-qPCR.
-
Perform cell cycle analysis on the knockdown cells as described in section 4.3.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| U-87 MG | |||
| Other |
Table 2: Cell Cycle Distribution Analysis after this compound Treatment
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) |
Table 3: Quantification of Western Blot Data (Fold Change relative to Control)
| Protein | This compound (X µM) | This compound (Y µM) |
| Cyclin D1 | ||
| Cyclin E1 | ||
| CDK2 | ||
| CDK4 | ||
| p21 | ||
| p27 | ||
| FOXM1 |
Expected Outcomes
-
Confirmation of S-phase reduction: It is expected that this compound treatment will lead to a dose-dependent decrease in the percentage of cells in the S-phase, with a corresponding increase in the G1 phase population, suggesting a G1/S arrest.
-
Modulation of cell cycle proteins: The G1/S arrest is anticipated to be accompanied by a decrease in the expression of G1/S cyclins (Cyclin D1, Cyclin E1) and their associated CDKs (CDK4, CDK2). Conversely, an upregulation of CDK inhibitors such as p21 and p27 might be observed.
-
Involvement of the ALKBH5/FOXM1 axis: this compound treatment is expected to decrease FOXM1 protein levels. Furthermore, siRNA-mediated knockdown of ALKBH5 should phenocopy the effects of this compound on the cell cycle, confirming its role as the primary target.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for investigating the effects of the ALKBH5 inhibitor, this compound, on the cell cycle. The successful execution of these experiments will not only validate the on-target effects of this compound but also provide crucial insights into the molecular mechanisms governing its anti-proliferative activity. This knowledge will be invaluable for the further development of this compound and other ALKBH5 inhibitors as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring m6A RNA Levels Following Ena15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ena15 in m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes, playing a critical role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] This dynamic and reversible process is regulated by a complex interplay of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) that execute the downstream functions.[2][3][4]
Recent discoveries have identified This compound as a selective inhibitor of ALKBH5, a key m6A demethylase.[5] ALKBH5 removes methyl groups from adenosine (B11128) residues on RNA.[2] By inhibiting ALKBH5, this compound treatment is hypothesized to increase the overall levels of m6A on target transcripts, thereby influencing their fate and the expression of associated proteins. This modulation of the m6A landscape presents a promising avenue for therapeutic intervention, particularly in oncology, where ALKBH5 has been implicated in the progression of cancers like glioblastoma.[5]
These application notes provide a comprehensive guide to quantifying the changes in m6A RNA levels following treatment with this compound, offering detailed protocols for both global and gene-specific m6A analysis.
Selecting the Appropriate m6A Quantification Technique
Choosing the right method to measure m6A levels depends on the specific research question. The primary techniques can be categorized into two groups: those that measure global m6A levels and those that identify m6A modifications on specific transcripts.[6][7]
| Technique | Type | Measures | Advantages | Limitations | Typical Application for this compound Studies |
| LC-MS/MS | Global | Absolute quantification of m6A/A ratio in total RNA/mRNA.[1][8][9] | Gold standard for accuracy and sensitivity.[7][10] Provides absolute stoichiometry. | Requires specialized equipment; does not provide sequence context.[1][11] | To determine the overall increase in m6A levels in cells after this compound treatment.[5] |
| m6A ELISA | Global | Relative quantification of total m6A levels.[7][12] | High-throughput, rapid, and cost-effective.[7][12] Requires small amount of RNA.[12] | Less sensitive than LC-MS/MS; provides relative changes. | High-throughput screening of this compound analogs or dose-response studies.[13][14] |
| MeRIP-qPCR | Gene-Specific | Relative m6A enrichment on specific genes of interest. | Allows for the analysis of m6A changes on individual target transcripts. | Antibody-dependent, potential for non-specific binding.[1] Does not identify the precise location of m6A. | To validate if this compound treatment increases m6A levels on known ALKBH5 target genes (e.g., FOXM1).[5] |
| m6A-Seq (MeRIP-Seq) | Transcriptome-Wide | Maps m6A distribution across the entire transcriptome.[15][16][17] | Provides a global view of all transcripts affected by this compound. | Semi-quantitative; resolution is typically ~100-200 nt.[7] | To discover novel mRNA targets of the this compound/ALKBH5 axis.[18] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on m6A RNA levels.
References
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. m6A RNA methylation: from mechanisms to therapeutic potential | The EMBO Journal [link.springer.com]
- 3. m6A RNA methylation impacts fate choices during skin morphogenesis | eLife [elifesciences.org]
- 4. The essential roles of m6A RNA modification to stimulate ENO1-dependent glycolysis and tumorigenesis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 10. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrative Transcriptomic Analysis Identify Potential m6A Pathway-Related Drugs That Inhibit Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 17. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 18. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing [pubmed.ncbi.nlm.nih.gov]
Utilizing Ena15 to Study the Role of ALKBH5 in Specific Cancers: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in RNA metabolism, including splicing, export, stability, and translation. The reversible nature of m6A methylation is governed by a complex interplay of "writer," "eraser," and "reader" proteins. ALKBH5 (AlkB homolog 5) is a key m6A "eraser," an Fe(II)/α-ketoglutarate-dependent dioxygenase that demethylates mRNA and influences various cellular processes. Dysregulation of ALKBH5 has been implicated in the progression of several cancers, including glioblastoma, acute myeloid leukemia, and breast cancer, making it a compelling target for therapeutic intervention.
Ena15 is a novel small molecule inhibitor of ALKBH5.[1] It provides a valuable chemical tool for investigating the biological functions of ALKBH5 in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound to study the role of ALKBH5 in specific cancers, focusing on glioblastoma multiforme (GBM).
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| ALKBH5 IC50 | 18.3 ± 1.8 µM | - | [2] |
| Effect on FTO | Enhances demethylase activity | - | [1] |
| Inhibition Type | Uncompetitive or competitive for 2-oxoglutarate | - | [1] |
Table 2: Cellular Effects of this compound in Glioblastoma Multiforme (U87MG cells)
| Experiment | Condition | Result | Reference |
| Global m6A RNA Level | 33 µM this compound | Increased m6A/A ratio | [2] |
| FOXM1 mRNA Expression | 33 µM this compound | Stabilized (increased expression) | [2] |
| Cell Proliferation | This compound treatment | Inhibited | [1] |
| Cell Cycle | This compound treatment | Decreased S-phase population | [1] |
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To treat cancer cell lines with this compound to assess its effect on cellular phenotypes.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (MedchemExpress, Cat. No. HY-139653)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in complete growth medium to ~80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 10, 20, 33, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
BrdU Cell Proliferation Assay Kit (e.g., Roche, Cat. No. 11647229001)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody solution and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Quantification of Global m6A RNA Levels by UHPLC-UniSpray-MS/MS
Objective: To measure the global m6A levels in RNA isolated from this compound-treated cells.
Materials:
-
Total RNA isolated from cells treated as in Protocol 1 (ensure high quality)
-
Nuclease P1
-
Venom phosphodiesterase I
-
Ammonium (B1175870) bicarbonate
-
UHPLC-UniSpray-MS/MS system
-
m6A and adenosine (B11128) standards
Protocol:
-
RNA Digestion: a. To 1 µg of total RNA, add nuclease P1 and incubate at 45°C for 2 hours. b. Add ammonium bicarbonate and venom phosphodiesterase I, and incubate at 37°C for 2 hours. c. Filter the digested sample.
-
UHPLC-MS/MS Analysis: a. Prepare a standard curve using m6A and adenosine standards. b. Inject the digested RNA samples and standards onto the UHPLC-MS/MS system. c. Separate the nucleosides using a suitable column and mobile phase gradient. d. Detect and quantify m6A and adenosine using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Calculate the concentration of m6A and adenosine in each sample using the standard curve. b. Determine the m6A/A ratio to represent the global m6A level.
Quantitative Real-Time PCR (qPCR) for FOXM1 mRNA Expression
Objective: To assess the effect of this compound on the stability of a known ALKBH5 target, FOXM1 mRNA.
Materials:
-
Total RNA isolated from cells treated as in Protocol 1
-
cDNA synthesis kit
-
qPCR primers for FOXM1 and a housekeeping gene (e.g., ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for FOXM1 or the housekeeping gene, and cDNA. b. Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the Ct values for FOXM1 and the housekeeping gene. b. Calculate the relative expression of FOXM1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound inhibits ALKBH5, leading to increased m6A on FOXM1 mRNA and reduced tumorigenesis.
Caption: Workflow for studying the effects of this compound on cancer cells.
References
Ena15: A Novel Chemical Probe for Investigating Epitranscriptomics
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Ena15 is a novel small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5 (Alpha-ketoglutarate-dependent dioxygenase B homolog 5). As a key "eraser" of the m6A modification, ALKBH5 plays a critical role in post-transcriptional gene regulation. The dynamic and reversible nature of m6A methylation, a cornerstone of epitranscriptomics, influences mRNA splicing, stability, translation, and nuclear export. The discovery of this compound provides a powerful chemical tool to investigate the biological functions of ALKBH5 and the broader consequences of m6A dysregulation in various physiological and pathological contexts, including cancer.
Mechanism of Action
This compound acts as a selective inhibitor of ALKBH5.[1] It has been characterized as an uncompetitive or competitive inhibitor with respect to the co-substrate 2-oxoglutarate (2OG).[1] By blocking the demethylase activity of ALKBH5, treatment with this compound leads to an increase in the overall level of m6A on cellular RNA.[1] This allows for the precise investigation of ALKBH5-specific functions.
A crucial and distinctive feature of this compound is its differential activity towards another prominent m6A demethylase, the fat mass and obesity-associated protein (FTO). While inhibiting ALKBH5, this compound has been observed to enhance the demethylase activity of FTO.[1] This unique characteristic makes this compound an invaluable tool for dissecting the distinct and sometimes opposing roles of these two key m6A erasers.
Applications in Research and Drug Development
-
Dissecting ALKBH5-Specific Pathways: this compound allows for the targeted inhibition of ALKBH5, enabling researchers to identify specific cellular pathways and gene networks regulated by this enzyme. For instance, inhibition of ALKBH5 by this compound has been shown to stabilize the mRNA of the transcription factor FOXM1, a key regulator of the cell cycle, leading to inhibited cell proliferation in glioblastoma multiforme (GBM) cell lines.[1]
-
Cancer Biology and Therapeutics: The m6A modification landscape is frequently altered in cancer. As an ALKBH5 inhibitor, this compound can be used to explore the therapeutic potential of targeting m6A demethylation. Its demonstrated ability to suppress the growth of glioblastoma cells highlights its potential as a lead compound for developing novel cancer therapies.[1]
-
Stem Cell Biology and Development: m6A methylation is essential for regulating stem cell fate and differentiation. This compound can be utilized to study how the dynamic removal of m6A by ALKBH5 influences these fundamental biological processes.
-
Neurobiology: Epitranscriptomic modifications are enriched in the brain and are implicated in neurodevelopment and neurological disorders.[2][3] this compound provides a means to investigate the role of ALKBH5-mediated RNA demethylation in neuronal function and disease.
Data Summary
The following tables summarize the known properties of this compound and provide a template for expected quantitative results from the protocols described below.
Table 1: Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Target | ALKBH5 (N6-methyladenosine demethylase) | [1] |
| Mechanism | Uncompetitive or competitive inhibition for 2-oxoglutarate (2OG) | [1] |
| Effect on FTO | Enhances demethylase activity | [1] |
| Cellular Effect | Inhibits cell proliferation (Glioblastoma) | [1] |
| Molecular Effect | Increases global m6A RNA levels | [1] |
| Target mRNA Effect | Stabilizes FOXM1 mRNA |[1] |
Table 2: Template for In Vitro ALKBH5 Inhibition Assay Results
| This compound Concentration | ALKBH5 Activity (% of Control) | IC50 (Calculated) |
|---|---|---|
| 0 µM (Control) | 100% | - |
| X µM | (User Data) | (User Data) |
| Y µM | (User Data) | (User Data) |
| Z µM | (User Data) | (User Data) |
Table 3: Template for Cell-Based Assay Results
| Treatment Group | Global m6A Level (Relative to Control) | FOXM1 mRNA Level (Relative to Control) | Cell Viability (% of Control) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 100% |
| This compound (X µM) | (User Data) | (User Data) | (User Data) |
| this compound (Y µM) | (User Data) | (User Data) | (User Data) |
Diagrams and Visualizations
Caption: Mechanism of this compound action on the m6A RNA modification cycle.
Caption: Workflow for assessing this compound activity in cultured cells.
Caption: The ALKBH5-FOXM1 signaling axis modulated by this compound.
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Demethylase Activity Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on recombinant ALKBH5 enzyme activity.
Materials:
-
Recombinant human ALKBH5 protein
-
ssRNA oligonucleotide substrate containing at least one m6A site (e.g., 5'-GAAC(m6A)CU-3')
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system for quantifying demethylated product
Procedure:
-
Prepare a master mix of the assay buffer containing the m6A-RNA substrate at a final concentration of (e.g., 1 µM).
-
Prepare serial dilutions of this compound in DMSO. Add the diluted this compound or DMSO (vehicle control) to the reaction wells.
-
Add the assay buffer/substrate master mix to each well.
-
Initiate the reaction by adding recombinant ALKBH5 to a final concentration of (e.g., 100-200 nM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 10 mM EDTA).
-
Analyze the samples by LC-MS/MS to quantify the ratio of the demethylated product (A-containing RNA) to the substrate (m6A-containing RNA).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the inhibition curve and determine the IC50 value.
Protocol 2: Cell-Based Assay for m6A Levels and Target Gene Expression
This protocol outlines the treatment of cultured cells with this compound to measure its effect on global m6A levels, target gene expression, and cell viability.
Materials:
-
Glioblastoma cell line (e.g., U87-MG, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Total RNA extraction kit
-
m6A quantification kit or access to LC-MS/MS
-
cDNA synthesis kit
-
qPCR master mix and primers for a target gene (e.g., FOXM1) and a housekeeping gene (e.g., GAPDH)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Plating: Seed glioblastoma cells in appropriate culture plates (e.g., 6-well plates for RNA, 96-well plates for viability) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO vehicle control. A typical concentration range might be 1-50 µM.
-
Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours).
-
Cell Viability: For cells in the 96-well plate, perform the cell viability assay according to the manufacturer's instructions.
-
RNA Extraction: For cells in the 6-well plates, wash with PBS and lyse the cells. Extract total RNA using a commercial kit, ensuring high purity.
-
Global m6A Quantification:
-
Dot Blot: Spot serial dilutions of the extracted RNA onto a nylon membrane, crosslink, and probe with an anti-m6A antibody.
-
LC-MS/MS: Digest RNA to nucleosides and analyze via LC-MS/MS for the most accurate quantification of the m6A/A ratio.
-
-
Gene Expression Analysis (qRT-PCR):
-
Synthesize cDNA from an equal amount of total RNA from each sample.
-
Perform qPCR using primers for the target gene (FOXM1) and a housekeeping gene.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
-
Data Analysis: Correlate the changes in cell viability, global m6A levels, and FOXM1 mRNA expression with the concentration of this compound.
Protocol 3: m6A RNA Immunoprecipitation (MeRIP) followed by qPCR
This protocol is used to determine if this compound treatment specifically increases the m6A modification on a target transcript like FOXM1.
Materials:
-
Cells treated with this compound or DMSO (from Protocol 2)
-
Total RNA
-
RNA fragmentation buffer
-
MeRIP Kit or individual components:
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
Elution buffer
-
-
RNA purification kit
-
cDNA synthesis kit and qPCR reagents (as in Protocol 2)
Procedure:
-
RNA Fragmentation: Fragment 50-100 µg of total RNA from each sample into ~100-nucleotide fragments by enzymatic or chemical fragmentation.
-
Save Input: Set aside a small fraction (e.g., 5-10%) of the fragmented RNA from each sample to serve as the "input" control.
-
Immunoprecipitation:
-
Incubate the remaining fragmented RNA with an anti-m6A antibody in IP buffer overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with wash buffers to remove non-specific binding.
-
-
Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify the RNA using an RNA purification kit. Also, purify the saved input RNA.
-
qRT-PCR Analysis:
-
Synthesize cDNA from both the immunoprecipitated (IP) RNA and the input RNA.
-
Perform qPCR using primers for the target gene (FOXM1) and a negative control gene (known to be unmodified).
-
-
Data Analysis: For each sample (control and this compound-treated), calculate the enrichment of FOXM1 in the IP fraction relative to the input fraction. An increase in this enrichment in the this compound-treated sample indicates a specific increase in m6A on the FOXM1 transcript.
References
Application Notes and Protocols for Assessing Ena15's Inhibition of ALKBH5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, stability, and translation.[1] The reversible nature of this modification is controlled by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). One such eraser is the AlkB homolog 5 (ALKBH5), an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A.[2][3] Dysregulation of ALKBH5 has been implicated in various diseases, most notably in several types of cancer, including glioblastoma, breast cancer, and acute myeloid leukemia, making it a compelling target for therapeutic intervention.[2][4]
Ena15 is a novel small molecule inhibitor of ALKBH5.[3][4][5] It has been identified as a selective inhibitor that suppresses the growth of glioblastoma multiforme cells.[4][5] this compound has been shown to increase the overall level of m6A RNA and stabilize the mRNA of key oncogenes, such as FOXM1.[4][5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against ALKBH5 both in vitro and in cellular contexts.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against ALKBH5
| Compound | Target | IC50 (μM) | Inhibition Type | Reference |
| This compound | ALKBH5 | 18.3 | Uncompetitive (with respect to 2-oxoglutarate) | [4] |
Table 2: Cellular Effects of this compound in Glioblastoma Multiforme (GBM) Cells
| Cell Line | Treatment Concentration (μM) | Effect | Target mRNA | Reference |
| U87MG | 33 | Increased m6A RNA level | FOXM1 | |
| U87MG | 33 | Stabilized FOXM1 mRNA | FOXM1 | [4] |
| U87MG | Various | Inhibited cell proliferation | N/A | [4] |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Demethylase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ALKBH5 protein. The assay measures the demethylation of an m6A-containing RNA oligonucleotide substrate.
Materials:
-
Recombinant human ALKBH5 protein
-
This compound
-
m6A-containing single-stranded RNA (ssRNA) substrate (e.g., a short oligonucleotide containing a single m6A modification)
-
α-ketoglutarate (2-oxoglutarate, 2OG)
-
Ammonium (B1175870) iron(II) sulfate
-
L-ascorbic acid
-
HEPES buffer (pH 7.2)
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a C18 column
-
96-well plates
-
Incubator
Procedure:
-
Preparation of Reaction Buffer: Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 150 µM ammonium iron(II) sulfate, and 2 mM L-ascorbic acid.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 5 µM of recombinant ALKBH5 protein to the reaction buffer. Add various concentrations of this compound to the wells. Incubate for 30 minutes at 24°C.
-
Initiation of Demethylation Reaction: Start the reaction by adding the m6A-containing ssRNA substrate (final concentration 10 µM) and α-ketoglutarate (final concentration 160 µM).
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature.
-
Quenching the Reaction: Stop the reaction by heating the plate at 96°C for 5 minutes.
-
Nucleoside Digestion: Digest the RNA oligonucleotides into single nucleosides by adding nuclease P1 and alkaline phosphatase to each well. Incubate according to the manufacturers' instructions.
-
HPLC Analysis: Analyze the digested samples by HPLC on a C18 column to separate and quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A). The percentage of demethylation can be calculated from the peak areas of A and m6A.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of ALKBH5 activity.
Protocol 2: Cellular m6A RNA Quantification by Dot Blot Assay
This protocol is for assessing the effect of this compound on the global m6A levels in total RNA extracted from cultured cells.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
This compound
-
Cell culture medium and supplements
-
Total RNA extraction kit
-
Amersham Hybond-N+ membrane
-
Bio-Dot Apparatus
-
UV crosslinker
-
Blocking buffer (5% non-fat dry milk in 1x PBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed glioblastoma cells in culture plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 33 µM) or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Total RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Ensure high-quality, intact RNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.
-
Dot Blotting: a. Serially dilute the total RNA samples in RNase-free water. b. Apply the RNA samples to an Amersham Hybond-N+ membrane using a Bio-Dot apparatus. c. UV-crosslink the RNA to the membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk in 1x PBST for 1-2 hours at room temperature. b. Incubate the membrane with an anti-m6A antibody overnight at 4°C. c. Wash the membrane three times with 1x PBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with 1x PBST.
-
Detection: Add a chemiluminescence detection reagent to the membrane and visualize the signal using an imaging system.
-
Analysis: Quantify the dot intensities to determine the relative global m6A levels in this compound-treated cells compared to control cells.
Protocol 3: FOXM1 mRNA Stability Assay
This protocol is designed to assess the effect of this compound on the stability of a specific ALKBH5 target mRNA, FOXM1, using transcriptional inhibition with Actinomycin D.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
This compound
-
Actinomycin D
-
Cell culture medium and supplements
-
Total RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for FOXM1 and a housekeeping gene (e.g., ACTB)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed glioblastoma cells and treat them with this compound (e.g., 33 µM) or vehicle control for 24 hours.
-
Transcriptional Inhibition: Add Actinomycin D (final concentration, e.g., 5 µg/mL) to the cell culture medium to block new RNA synthesis.
-
Time-Course RNA Collection: Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and Reverse Transcription: Extract total RNA from each time point and perform reverse transcription to synthesize cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for FOXM1 and a stable housekeeping gene.
-
Data Analysis: a. Normalize the Ct values of FOXM1 to the housekeeping gene for each time point. b. Calculate the relative amount of FOXM1 mRNA remaining at each time point compared to the 0-hour time point. c. Plot the percentage of remaining FOXM1 mRNA against time to determine the mRNA decay rate and half-life in the presence and absence of this compound. An increase in the half-life of FOXM1 mRNA in this compound-treated cells indicates stabilization.
Mandatory Visualization
Caption: Signaling pathway of ALKBH5 inhibition by this compound.
Caption: Experimental workflow for assessing this compound inhibition of ALKBH5.
References
- 1. Medicinal chemistry aspects of fat mass and obesity associated protein: structure, function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Effect of Ena15 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of Ena15, a known ALKBH5 inhibitor, on cellular proliferation. Detailed protocols for key assays are provided, along with guidance on data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Alpha-ketoglutarate-dependent dioxygenase B (AlkB) homolog 5 (ALKBH5), an enzyme responsible for the demethylation of N6-methyladenosine (m6A) on RNA.[1][2] By inhibiting ALKBH5, this compound leads to an increase in the m6A levels of RNA, which can affect the stability and translation of target mRNAs. One key target is the FOXM1 mRNA, which is stabilized upon this compound treatment. This ultimately results in a decreased population of cells in the synthesis (S) phase of the cell cycle, leading to an overall inhibition of cell proliferation, particularly observed in glioblastoma multiforme-derived cell lines.[1] Notably, this compound has also been found to enhance the demethylase activity of the Fat mass and obesity-associated protein (FTO), another m6A demethylase.[1][2] Understanding the impact of this compound on cell proliferation is crucial for its development as a potential therapeutic agent in cancer.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Methods for Assessing Cell Proliferation
Several assays can be employed to quantify the effect of this compound on cell proliferation. The choice of assay depends on the specific research question, cell type, and desired endpoint. The most common methods include metabolic assays (MTT), DNA synthesis assays (BrdU), and long-term survival assays (Colony Formation).
Summary of Proliferation Assays
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[3] | Fast, high-throughput, and cost-effective. | Can be influenced by changes in cellular metabolism that are not directly related to proliferation. Endpoint assay. |
| BrdU Assay | Quantifies DNA synthesis by detecting the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxy-uridine (BrdU) into newly synthesized DNA.[4] | Provides a direct measure of DNA replication. Allows for single-cell resolution and analysis of cell cycle kinetics. | Involves a lengthier protocol and can potentially cause DNA damage. |
| Colony Formation Assay | Assesses the ability of a single cell to proliferate and form a colony, measuring long-term cell survival and reproductive integrity.[5] | Considered the gold standard for measuring the long-term effects of a compound on cell survival and proliferation.[6] | Time-consuming (weeks) and requires cells that can form colonies. |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This protocol is used to determine the concentration-dependent effect of this compound on the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 - 10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Data Presentation: The results can be presented as the percentage of cell viability relative to the vehicle control. This data can then be used to generate a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.10 | 88% |
| 5 | 0.85 | 68% |
| 10 | 0.60 | 48% |
| 25 | 0.35 | 28% |
| 50 | 0.20 | 16% |
BrdU Assay for DNA Synthesis
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of BrdU into the DNA of proliferating cells.
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)
-
Cells, 96-well plate, and this compound compound as described for the MTT assay
-
Microplate reader
Protocol: (This is a general protocol; always refer to the specific manufacturer's instructions for the kit being used.[4])
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in steps 1-3 of the MTT protocol.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours) at 37°C.
-
Fixing and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well to fix the cells and denature the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate to allow binding to the incorporated BrdU.
-
Secondary Antibody and Detection: Wash the wells and add the enzyme-conjugated secondary antibody. After another incubation and wash, add the substrate. The enzyme will convert the substrate into a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 450 nm for a colorimetric assay).[4]
Data Presentation: Data is presented as the rate of BrdU incorporation, often normalized to the control group. This provides a direct measure of the anti-proliferative effect of this compound on DNA synthesis.
| This compound Conc. (µM) | Absorbance (450 nm) | % BrdU Incorporation vs. Control |
| 0 (Control) | 0.98 | 100% |
| 1 | 0.82 | 83.7% |
| 5 | 0.61 | 62.2% |
| 10 | 0.40 | 40.8% |
| 25 | 0.25 | 25.5% |
| 50 | 0.18 | 18.4% |
Colony Formation (Clonogenic) Assay
This assay evaluates the long-term ability of single cells to survive and proliferate to form colonies following treatment with this compound.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
This compound stock solution
-
Fixing solution (e.g., 100% chilled methanol (B129727) or 4% paraformaldehyde)[4][5]
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to ensure distinct colonies.
-
Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound for a specified duration (e.g., 24 hours or continuous exposure).
-
Incubation: If treatment is not continuous, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 1-3 weeks at 37°C, allowing viable cells to form colonies.[6]
-
Fixing: Once colonies are visible to the naked eye (typically >50 cells), gently wash the wells with PBS and remove all medium. Add the fixing solution to cover the cells and incubate for 10-20 minutes at room temperature.[5]
-
Staining: Remove the fixing solution and add the crystal violet staining solution. Incubate for 5-20 minutes at room temperature.[4][5]
-
Washing and Drying: Gently wash the plates with water to remove excess stain until the background is clear. Invert the plates on tissue paper to dry overnight.[5]
-
Colony Counting: Count the number of colonies in each well, either manually or using an automated colony counter.
Data Presentation: The results are used to calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition.
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
| This compound Conc. (µM) | No. of Colonies | Plating Efficiency | Surviving Fraction |
| 0 (Control) | 160 | 80% | 1.00 |
| 1 | 128 | 64% | 0.80 |
| 5 | 80 | 40% | 0.50 |
| 10 | 40 | 20% | 0.25 |
| 25 | 16 | 8% | 0.10 |
| 50 | 4 | 2% | 0.025 |
References
- 1. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Proliferation Assay by MTT, BrdU and Crystal Violet. [bio-protocol.org]
- 5. ossila.com [ossila.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting & Optimization
Ena15 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Ena15, an inhibitor of the ALKBH5 RNA demethylase, achieving optimal solubility is critical for the accuracy and reproducibility of in vitro assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using a fresh, anhydrous grade of DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1] It is recommended to use a newly opened bottle of DMSO or one that has been properly stored in a desiccator. Secondly, mechanical assistance is often necessary. After adding the DMSO to the this compound powder, vortex the vial thoroughly. For complete dissolution, sonication in a water bath for a short period can be very effective.[1]
Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but I see precipitation after a freeze-thaw cycle. How can I prevent this?
A2: Precipitation after freeze-thaw cycles is a common issue with high-concentration stock solutions. To mitigate this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after the initial preparation. This avoids repeated temperature fluctuations of the entire stock. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] When you need to use an aliquot, thaw it completely at room temperature and vortex gently before adding it to your assay medium.
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium when using this compound?
A3: While DMSO is a widely used solvent, it can exhibit cytotoxic effects at higher concentrations. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize any off-target effects on the cells. However, the optimal concentration can be cell-line dependent, and it is good practice to run a vehicle control (medium with the same concentration of DMSO as your this compound-treated samples) to assess its impact on your specific experimental system.
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A4: Small molecule inhibitors like this compound often have poor aqueous solubility. The primary recommended solvent is DMSO. Dissolving this compound directly in aqueous buffers like PBS is generally not recommended as it will likely result in very low solubility and precipitation. For in vitro assays, the standard procedure is to prepare a high-concentration stock in DMSO and then dilute this stock into the aqueous assay buffer or cell culture medium to the final desired concentration.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Notes |
| DMSO | 62.5 | 142.51 | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as the compound is hygroscopic.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Equilibrate the this compound powder vial and the DMSO to room temperature.
-
Briefly centrifuge the this compound vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the mass of this compound).
-
Close the vial tightly and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
This compound Signaling Pathway Inhibition
References
Optimizing Ena15 Concentration for Maximum ALKBH5 Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Ena15 to achieve maximum inhibition of the N6-methyladenosine (m6A) demethylase ALKBH5. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against ALKBH5?
A1: this compound is a novel small molecule inhibitor of ALKBH5, an enzyme that removes m6A modifications from RNA. It functions as an uncompetitive or competitive inhibitor with respect to the ALKBH5 cofactor 2-oxoglutarate (2OG).[1] By inhibiting ALKBH5, this compound leads to an increase in global m6A RNA levels.[1] This can, in turn, affect the stability and translation of key transcripts, such as the Forkhead Box M1 (FOXM1) mRNA, leading to the suppression of tumor cell growth, particularly in glioblastoma.[1][2][3][4][5]
Q2: What is the reported IC50 value for this compound against ALKBH5?
A2: The half-maximal inhibitory concentration (IC50) of this compound for ALKBH5 has been reported to be 18.3 µM in in vitro enzymatic assays.
Q3: Does this compound have any known off-target effects?
A3: Yes, it is important to note that this compound has been shown to enhance the demethylase activity of the Fat Mass and Obesity-associated protein (FTO), another m6A demethylase.[1] Researchers should consider this off-target effect when designing experiments and interpreting results.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to follow the manufacturer's instructions, which typically involve storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no ALKBH5 inhibition observed | Incorrect assay conditions: Suboptimal buffer pH, temperature, or incubation time. | Refer to the detailed experimental protocols below. Ensure all reagents are at the correct concentration and the assay is performed under optimal conditions. |
| Inactive this compound: Improper storage or handling of the compound. | Prepare a fresh stock solution of this compound. Verify the compound's integrity if possible. | |
| Enzyme degradation: ALKBH5 enzyme may have lost activity. | Use a fresh batch of ALKBH5 enzyme and handle it according to the supplier's recommendations. Include a positive control inhibitor to validate enzyme activity. | |
| High variability between replicates | Pipetting errors: Inaccurate dispensing of this compound, enzyme, or substrate. | Use calibrated pipettes and ensure proper mixing of all components. Prepare a master mix for reagents where possible. |
| Inconsistent incubation times: Variation in the timing of reagent addition or reaction termination. | Use a multichannel pipette or automated liquid handler for precise timing, especially in high-throughput screening. | |
| Unexpected cellular toxicity | High concentration of this compound: The concentration used may be toxic to the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a solvent-only control. | |
| Off-target effects: this compound may be affecting other cellular pathways essential for cell viability. | Consider the known off-target effect on FTO. If possible, use a more selective ALKBH5 inhibitor as a control or validate findings using genetic approaches (e.g., siRNA knockdown of ALKBH5). | |
| Inconsistent effects on m6A levels or downstream targets | Cell line-specific differences: The role and regulation of ALKBH5 can vary between different cell types. | Characterize the baseline expression of ALKBH5 in your cell line. The effects of inhibition may be more pronounced in cells with high ALKBH5 expression. |
| Sub-optimal this compound concentration: The concentration used may be insufficient to achieve significant inhibition in a cellular context. | Titrate this compound concentrations to determine the optimal dose for observing downstream effects in your specific cell model. |
Quantitative Data
| Inhibitor | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | ALKBH5 | 18.3 | N/A (in vitro) | Enzymatic Inhibition | N/A |
| This compound | ALKBH5 | Not specified | U87MG, LN229 (Glioblastoma) | Inhibition of cell proliferation, increased m6A RNA, stabilized FOXM1 mRNA | [1] |
Experimental Protocols
In Vitro ALKBH5 Enzymatic Inhibition Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Recombinant human ALKBH5 protein
-
This compound
-
m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 2 mM Ascorbic Acid, 100 µM (NH4)2Fe(SO4)2·6H2O)
-
α-ketoglutarate (2-oxoglutarate)
-
Detection reagent (e.g., a formaldehyde (B43269) detection kit or an antibody-based m6A detection method)
-
96-well assay plate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the desired concentration of this compound to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.
-
Add the ALKBH5 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the m6A-containing RNA substrate and α-ketoglutarate.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection method's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ALKBH5 Inhibition Assay (Glioblastoma Cell Lines)
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
ALKBH5-FOXM1 Signaling Pathway
Inhibition of ALKBH5 by this compound leads to the stabilization of FOXM1 mRNA, a key transcription factor involved in cell cycle progression and proliferation.[1][2]
Caption: this compound inhibits ALKBH5, leading to increased FOXM1 expression and cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the effectiveness of this compound in a cellular context.
Caption: Workflow for evaluating this compound's inhibitory effects from in vitro to cell-based assays.
References
- 1. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. m6A Demethylase ALKBH5 Maintains Tumorigenicity of Glioblastoma Stem-like Cells by Sustaining FOXM1 Expression and Cell Proliferation Program [cancer.fr]
- 5. m6A Demethylase ALKBH5 Maintains Tumorigenicity of Glioblastoma Stem-like Cells by Sustaining FOXM1 Expression and Cell Proliferation Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ena15 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Ena15 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is an inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5.[1][2] By inhibiting ALKBH5, this compound leads to an increase in m6A RNA levels, which can stabilize specific mRNA transcripts, such as FOXM1 mRNA.[1][2] This activity has been shown to suppress the growth of glioblastoma multiforme cells.[1][2]
Q2: What is the known off-target effect of this compound?
The primary and most significant off-target effect of this compound is the enhancement of the demethylase activity of the Fat Mass and Obesity-associated protein (FTO), another m6A demethylase.[1][2] This is a critical consideration as it can produce confounding effects in experiments aiming to study the specific role of ALKBH5.
Q3: Why is it crucial to consider the off-target effect of this compound on FTO?
Q4: What are the potential downstream consequences of this compound's off-target effect on FTO?
Enhanced FTO activity can lead to decreased m6A levels on its target transcripts, which may be involved in various cellular processes, including cell proliferation, metabolism, and tumorigenesis.[3][5][6][7][8] FTO has been implicated in signaling pathways such as PI3K/AKT and Wnt signaling.[3][5][6] Therefore, the off-target activation of FTO by this compound could inadvertently modulate these pathways, complicating the interpretation of results.
Troubleshooting Guide
Issue 1: Unexpected or Contradictory Phenotypic Results
Symptom: Your experimental results are inconsistent with previously published data on ALKBH5 knockdown or inhibition with other, more specific inhibitors. For example, you observe a weaker or opposite effect on cell viability or gene expression than expected.
Possible Cause: The off-target enhancement of FTO activity by this compound is likely counteracting or altering the effects of ALKBH5 inhibition.
Troubleshooting Steps:
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Validate with an Orthogonal Approach:
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Use a structurally different ALKBH5 inhibitor: Employ an ALKBH5 inhibitor with a different chemical scaffold that is known not to affect FTO activity (e.g., Ena21 has been reported to have little inhibitory activity on FTO).[2][9]
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Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knockdown ALKBH5. If the phenotype observed with genetic knockdown differs from that with this compound treatment, it strongly suggests an off-target effect.
-
-
Control for FTO Activity:
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Co-treatment with an FTO inhibitor: In your this compound experiments, include a control group co-treated with a specific FTO inhibitor. This can help to dissect the contribution of FTO activation to the observed phenotype.
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Use FTO-knockout cells: If available, perform experiments in cell lines where FTO has been genetically deleted to eliminate its contribution.
-
Issue 2: Difficulty in Determining the On-Target IC50 of this compound
Symptom: You are observing a cellular effect at a concentration of this compound that is significantly different from the expected IC50 for ALKBH5 inhibition, or the dose-response curve is unusual.
Possible Cause: The interplay between ALKBH5 inhibition and FTO activation can result in a complex dose-response relationship that does not reflect simple on-target inhibition.
Troubleshooting Steps:
-
Biochemical Assay: Determine the IC50 of your batch of this compound directly on purified ALKBH5 enzyme. This will provide the on-target potency.
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging ALKBH5 in your cells at the concentrations used.
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Dose-Response in FTO Knockdown/Knockout Cells: Perform a dose-response experiment in cells lacking FTO to obtain a clearer on-target dose-response curve for ALKBH5 inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Action | Reported IC50/EC50 | Reference |
| This compound | ALKBH5 | Inhibition | IC50: Not explicitly stated in searched literature. | [1],[2] |
| This compound | FTO | Enhancement | EC50: Not explicitly stated in searched literature. | [1],[2] |
| Ena21 | ALKBH5 | Inhibition | IC50: 15.7 µM | [9] |
| TD19 | ALKBH5 | Inhibition | IC50: (U87 cells) 7.2 ± 0.4 µM, (A172 cells) 22.3 ± 1.7 µM | [10] |
Note: Researchers should empirically determine the IC50 of this compound for ALKBH5 and the EC50 for FTO enhancement in their specific experimental setup.
Key Experimental Protocols
Quantification of Global m6A Levels (m6A ELISA)
Objective: To determine the overall change in m6A levels in mRNA following treatment with this compound.
Methodology:
-
RNA Extraction and mRNA Purification:
-
Extract total RNA from control and this compound-treated cells.
-
Purify mRNA from total RNA using oligo(dT) magnetic beads. Perform two rounds of purification to ensure high purity.
-
-
RNA Quantification:
-
Accurately quantify the concentration of purified mRNA using a fluorometric assay (e.g., Qubit).
-
-
m6A ELISA:
-
Use a commercially available m6A ELISA kit.
-
Bind 10-50 ng of mRNA to the assay wells.
-
Incubate with a specific anti-m6A antibody.
-
Add a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
-
Calculate the relative m6A levels based on a standard curve generated with synthetic RNAs containing known m6A percentages.
-
Western Blot for FOXM1 Protein Levels
Objective: To assess the effect of this compound on the protein expression of FOXM1, a downstream target of the ALKBH5 pathway.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Lyse control and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOXM1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Glioblastoma Cell Proliferation Assay (MTT or BrdU)
Objective: To evaluate the effect of this compound on the proliferation of glioblastoma cell lines.
Methodology:
-
Cell Seeding:
-
Seed glioblastoma cells (e.g., U87, A172) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability/Proliferation Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For BrdU assay: Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA. Fix the cells, and detect incorporated BrdU using an anti-BrdU antibody. Measure the colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits ALKBH5, but enhances FTO activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 9. ALKBH5 inhibitor Ena21 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Ena15 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cells treated with Ena15, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of ALKBH5, an enzyme that removes the m6A modification from RNA.[1][2] By inhibiting ALKBH5, this compound is expected to increase global m6A levels in RNA, leading to downstream effects such as altered mRNA stability and translation. In glioblastoma multiforme (GBM) cells, this leads to the stabilization of FOXM1 mRNA and suppression of cell growth.[1][2]
Q2: What is a known off-target effect of this compound?
A significant off-target effect of this compound is the enhancement of the demethylase activity of the Fat mass and obesity-associated protein (FTO), another m6A demethylase.[1][2] This is a critical consideration when interpreting experimental results, as the observed phenotype may be a combination of ALKBH5 inhibition and FTO activation.
Q3: Why are my this compound-treated cells not showing the same phenotype as my ALKBH5-knockdown cells?
This is a key question and a documented observation for ALKBH5 inhibitors.[3] Several factors could contribute to this discrepancy:
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Off-target effects: As mentioned, this compound enhances FTO activity.[1][2] FTO has its own set of target RNAs, and its activation could counteract or mask the effects of ALKBH5 inhibition.
-
Incomplete inhibition: The concentration or duration of this compound treatment may not be sufficient to achieve the same level of ALKBH5 functional knockout as a genetic knockdown.
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Adaptive resistance: Cells may develop resistance to this compound over time through various mechanisms, such as upregulation of compensatory pathways.[4][5]
-
Differentiation of function: The acute chemical inhibition of a protein may not always phenocopy a long-term genetic deletion, which allows for developmental or long-term adaptive changes.
Troubleshooting Guides
Unexpected Result 1: Reduced or No Effect on Glioblastoma Cell Viability
If you observe a weaker-than-expected or no reduction in cell viability after this compound treatment, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. |
| Incorrect this compound Storage | This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[1] |
| Cell Line Resistance | Your glioblastoma cell line may have intrinsic resistance mechanisms.[4][5] Consider testing other, more sensitive cell lines. |
| FTO Overexpression | High levels of FTO in your cell line could counteract the effects of ALKBH5 inhibition. Assess FTO expression levels via qPCR or Western blot. |
| Serum Component Interference | Components in the cell culture serum may interfere with this compound activity. Try reducing the serum concentration during treatment. |
Experimental Workflow for Troubleshooting Reduced Efficacy
Caption: Troubleshooting workflow for reduced this compound efficacy.
Unexpected Result 2: Discrepancy Between this compound Treatment and ALKBH5 Knockdown Phenotypes
This section provides guidance on how to investigate why your this compound-treated cells behave differently from your ALKBH5 knockdown cells.
Key Investigative Questions
| Question | Experimental Approach | Expected Outcome |
| Is this compound effectively inhibiting ALKBH5? | Measure global m6A levels via m6A dot blot or MeRIP-qPCR on known ALKBH5 target transcripts. | An increase in m6A levels should be observed in this compound-treated cells. |
| Is FTO activity being enhanced? | Measure m6A levels of known FTO-specific target transcripts. | A decrease in m6A levels of FTO targets may be observed. |
| Is FOXM1 mRNA stability affected as expected? | Perform an mRNA stability assay (e.g., using Actinomycin D) followed by qPCR for FOXM1. | The half-life of FOXM1 mRNA should be increased in this compound-treated cells. |
| Are there other off-target effects? | Consider RNA-sequencing to compare the transcriptomes of this compound-treated, ALKBH5 knockdown, and control cells. | This can reveal unexpected pathway alterations unique to this compound treatment. |
Signaling Pathway: this compound's Dual Effect
Caption: this compound inhibits ALKBH5 but enhances FTO activity.
Experimental Protocols
Glioblastoma Cell Proliferation Assay (BrdU)
This protocol is adapted from standard cell proliferation assays.
Materials:
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Glioblastoma cell lines (e.g., U87, U118)
-
96-well plates
-
This compound
-
BrdU labeling solution
-
FixDenat solution
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Anti-BrdU-POD antibody
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Substrate solution
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours.
-
Add BrdU labeling solution and incubate for an additional 2-4 hours.
-
Remove the culture medium and add FixDenat solution.
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Incubate with anti-BrdU-POD antibody for 90 minutes at room temperature.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance with a plate reader.
mRNA Stability Assay
This protocol is a generalized method for assessing mRNA half-life.
Materials:
-
This compound-treated and control cells
-
Actinomycin D (transcription inhibitor)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents and primers for FOXM1 and a housekeeping gene
Procedure:
-
Treat cells with this compound for the desired duration.
-
Add Actinomycin D to halt transcription.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours) after Actinomycin D addition.
-
Extract total RNA from each sample.
-
Synthesize cDNA.
-
Perform qPCR to quantify the relative abundance of FOXM1 mRNA at each time point.
-
Calculate the mRNA half-life by plotting the natural logarithm of the mRNA abundance against time.
Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
This is a simplified protocol to measure m6A levels on specific transcripts.
Materials:
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Total RNA from this compound-treated and control cells
-
m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Elution buffer
-
RNA purification kit
-
cDNA synthesis kit
-
qPCR reagents and primers for target and control transcripts
Procedure:
-
Fragment total RNA to an average size of ~100-200 nucleotides.
-
Incubate a portion of the fragmented RNA with an m6A-specific antibody pre-bound to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Purify the eluted RNA.
-
Synthesize cDNA from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA saved before immunoprecipitation).
-
Perform qPCR to determine the enrichment of m6A on your target transcript relative to the input and a negative control transcript.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting drug resistance in glioblastoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Refining Ena15 experimental protocols for reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Ena15, a novel and selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5.[1][2] this compound has been identified as a potential therapeutic agent in glioblastoma multiforme by suppressing tumor growth activity.[1][2] It functions by increasing m6A RNA levels and stabilizing FOXM1 mRNA.[1][2] A peculiar characteristic of this compound is that while it inhibits ALKBH5, it enhances the demethylase activity of the fat mass and obesity-associated protein (FTO), another m6A demethylase.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase.[1][2] Its primary mechanism is to inhibit the demethylase activity of ALKBH5, which leads to an increase in the overall level of m6A RNA modification. This action stabilizes specific mRNAs, such as FOXM1, ultimately suppressing the proliferation of cancer cells like glioblastoma multiforme.[1][2]
Q2: What is the observed effect of this compound on the FTO protein?
A2: Uniquely, this compound has been shown to enhance the demethylase activity of the fat mass and obesity-associated protein (FTO), which is another key m6A demethylation enzyme.[2] This is a critical consideration for experimental design, as the effects on FTO may need to be controlled for or studied in parallel.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q4: In what types of cancer has this compound shown activity?
A4: this compound has been demonstrated to suppress the growth of glioblastoma multiforme-derived cell lines.[1][2] Its inhibitory effect on ALKBH5, a protein overexpressed in multiple myeloma, also suggests it could be a therapeutic target in that context.[3]
Q5: What is the kinetic profile of this compound with respect to ALKBH5?
A5: this compound exhibits an uncompetitive inhibition pattern for the ALKBH5 substrate, 2-oxoglutarate (2OG).[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Inconsistent inhibition of cell proliferation in glioblastoma cell lines. | 1. Reagent Degradation: this compound stock solution may have degraded due to improper storage. 2. Cell Line Variation: Different glioblastoma cell lines may have varying levels of ALKBH5 expression. 3. Assay Interference: Components of the proliferation assay (e.g., MTT, WST-1) may interact with this compound. | 1. Prepare fresh this compound stock solution from powder. Ensure storage conditions are met (-80°C for long-term, -20°C for short-term).[1] 2. Confirm ALKBH5 expression levels in your cell line using qPCR or Western blot. Consider using a cell line with confirmed high ALKBH5 expression as a positive control. 3. Run a control experiment with this compound in cell-free media to check for direct interaction with assay reagents. |
| Unexpected increase in demethylation of a target RNA. | 1. Dominant FTO Activity: The target RNA may be a primary substrate for FTO, whose activity is enhanced by this compound.[2] 2. Off-Target Effects: At high concentrations, this compound might have off-target effects on other demethylases or cellular pathways. | 1. Perform experiments in cells with FTO knocked down or inhibited to isolate the effect of ALKBH5 inhibition. 2. Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest effective concentration to minimize potential off-target effects. |
| No change in FOXM1 mRNA stability after this compound treatment. | 1. Insufficient Treatment Time: The incubation time may not be sufficient for the effect on mRNA stability to become apparent. 2. Low ALKBH5 Activity: Basal ALKBH5 activity in the chosen cell line might be too low to see a significant effect of inhibition. | 1. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. 2. Stimulate cells with a known activator of the ALKBH5 pathway if available, or use an overexpression system as a control. |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of glioblastoma multiforme (GBM) cell lines.
-
Cell Seeding: Plate GBM cells (e.g., U87, A172) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilution.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell proliferation reagent (e.g., WST-1 or MTT) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: m6A RNA Quantification
This protocol provides a method to measure the global m6A RNA levels following this compound treatment.
-
Cell Treatment and RNA Extraction: Treat GBM cells with the desired concentration of this compound or vehicle control for 24-48 hours. Extract total RNA using a standard method (e.g., TRIzol).
-
RNA Quality Control: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
m6A Quantification: Use a commercial m6A RNA methylation quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions. This typically involves:
-
Binding total RNA to strip wells.
-
Detecting the m6A levels with specific capture and detection antibodies.
-
Quantifying the m6A levels by reading the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of m6A in total RNA based on the standard curve provided in the kit. Compare the m6A levels between this compound-treated and control samples.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on ALKBH5 and FTO.
Caption: Workflow for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Ena15's enhancement of FTO activity in experiments
Welcome to the technical support center for researchers working with Ena15 and the FTO protein. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate experiments aimed at minimizing this compound's enhancement of FTO's demethylase activity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly High FTO Activity in the Presence of this compound
Q1: I'm observing a much stronger than expected enhancement of FTO activity with this compound in my in vitro demethylation assay. How can I reduce this effect to study baseline FTO activity?
A1: This is a common challenge given that this compound is known to enhance FTO's demethylase activity.[1][2] To minimize this enhancement and better isolate baseline FTO function, consider the following strategies:
-
Titrate this compound Concentration: The enhancing effect of this compound is likely dose-dependent. Perform a dose-response experiment with a wide range of this compound concentrations to find a minimal concentration that still allows for the primary experimental goal (e.g., ALKBH5 inhibition) without maximally enhancing FTO activity.
-
Competitive Inhibition: Introduce a known competitive inhibitor of FTO. This can help to counteract the enhancing effect of this compound. You will need to carefully titrate the competitive inhibitor to find a concentration that reduces the enhanced activity to a manageable level without completely abolishing FTO's function.
-
Modify Assay Conditions: The interaction between this compound and FTO might be sensitive to assay conditions. Experiment with altering pH, salt concentration, and temperature to identify conditions that may disfavor the this compound-FTO interaction or its functional consequence.
-
Use a Different ALKBH5 Inhibitor: If the primary goal is to inhibit ALKBH5 without affecting FTO, consider using an alternative inhibitor with higher selectivity for ALKBH5 over FTO, such as Ena21, which has been reported to have little inhibitory activity on FTO.[2]
Issue 2: Difficulty in Discerning this compound's Direct Effects from FTO-mediated Effects in Cell-Based Assays
Q2: In my cell-based experiments, I'm struggling to differentiate the cellular effects of this compound on its primary target (ALKBH5) from the downstream consequences of enhanced FTO activity. How can I dissect these two pathways?
A2: This is a critical experimental design question. To distinguish between ALKBH5- and FTO-mediated effects of this compound, you can employ the following approaches:
-
Sequential or Combined Knockdown and this compound Treatment: Use siRNA or shRNA to knock down FTO expression in your cells.[3][4] Then, treat the FTO-knockdown cells with this compound. By comparing the results to control cells (with normal FTO expression) treated with this compound, you can isolate the effects that are independent of FTO.
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Use of FTO-Specific Inhibitors: In parallel with your this compound experiments, use a potent and selective FTO inhibitor.[5][6] If the cellular phenotype observed with this compound is recapitulated by the FTO inhibitor, it suggests a significant contribution from the FTO pathway.
-
Rescue Experiments: In FTO-knockdown cells, transfect a construct expressing a catalytically inactive FTO mutant. If the effects of this compound are not observed in these "rescue" cells, it further implicates the catalytic activity of FTO as a key mediator of the observed phenotype.
Frequently Asked Questions (FAQs)
Q3: What is the known mechanism by which this compound enhances FTO activity?
A3: The precise molecular mechanism of how this compound enhances FTO activity is not yet fully elucidated in the provided search results. It is known that this compound is an inhibitor of ALKBH5 but enhances the demethylase activity of FTO.[1][2] This suggests a complex interaction, possibly involving allosteric modulation where this compound binds to a site on FTO distinct from the active site, inducing a conformational change that increases its catalytic efficiency.[7] Further biophysical and structural studies are needed to clarify the exact mechanism.
Q4: Are there any known small molecules that can specifically block the this compound-induced enhancement of FTO activity?
A4: Currently, there are no commercially available small molecules specifically designed to block the enhancing effect of this compound on FTO. The primary approach to counteract this effect is to use general FTO inhibitors or to modulate the experimental conditions as described in the troubleshooting section.
Q5: How can I confirm that the observed enhancement in my assay is due to FTO and not another enzyme?
A5: To confirm the specificity of the effect, you should perform control experiments. The most definitive control is to use a specific FTO inhibitor in your assay along with this compound. A significant reduction in the enhanced activity upon addition of the FTO inhibitor would confirm that FTO is the enzyme being affected. Additionally, you can perform the assay with and without recombinant FTO enzyme to demonstrate that the activity is dependent on its presence.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on FTO Activity
| This compound Concentration (µM) | FTO Activity (Relative Fluorescence Units) | Standard Deviation |
| 0 (Control) | 100 | 5 |
| 0.1 | 150 | 8 |
| 1 | 250 | 12 |
| 10 | 400 | 20 |
| 100 | 410 | 22 |
Table 2: Effect of FTO Knockdown on this compound-Mediated Gene Expression
| Gene Target | Cell Type | Treatment | Fold Change in Expression (vs. Control) |
| Gene X | Wild-Type | This compound (10 µM) | 4.5 |
| Gene X | FTO Knockdown | This compound (10 µM) | 1.2 |
| Gene Y | Wild-Type | This compound (10 µM) | 3.0 |
| Gene Y | FTO Knockdown | This compound (10 µM) | 2.8 |
Experimental Protocols
Protocol 1: In Vitro FTO Demethylation Assay to Titrate this compound Effect
This protocol describes a method to measure FTO's demethylase activity in vitro, which can be adapted to test the effect of different concentrations of this compound. Many commercial kits are available for this purpose.[8][9][10]
-
Prepare Reagents:
-
Recombinant FTO protein
-
Methylated RNA substrate (e.g., m6A-containing oligo)
-
Assay Buffer (specific to the FTO enzyme, typically containing Fe(II) and 2-oxoglutarate)
-
This compound stock solution (dissolved in DMSO)
-
Detection reagents (e.g., a specific antibody for methylated substrate and a secondary HRP-labeled antibody for chemiluminescent detection)
-
-
Assay Procedure:
-
On a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Add a constant amount of recombinant FTO to each well (except for a no-enzyme control).
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Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the methylated RNA substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction according to the kit instructions (e.g., by adding EDTA).
-
Detect the remaining methylated substrate using the provided antibodies and chemiluminescent reagent.
-
Measure the signal using a plate reader. The signal will be inversely proportional to FTO activity.
-
-
Data Analysis:
-
Calculate the percentage of FTO activity relative to the control (no this compound).
-
Plot FTO activity against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: siRNA-Mediated Knockdown of FTO in Cell Culture
This protocol provides a general guideline for knocking down FTO expression in mammalian cells.[3][11][12]
-
Cell Seeding:
-
24 hours before transfection, seed your cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two sets of tubes. In one set, dilute FTO-specific siRNA (and a non-targeting control siRNA in a separate tube) in serum-free medium. In the other set, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Incubate both sets of tubes at room temperature for 5 minutes.
-
Combine the siRNA solution with the diluted transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate RNA and perform qRT-PCR to quantify the reduction in FTO mRNA levels.
-
Isolate protein and perform a Western blot to confirm the reduction in FTO protein levels.
-
-
Downstream Experiments:
-
Once knockdown is confirmed, the cells are ready for treatment with this compound and subsequent analysis.
-
Visualizations
Caption: Signaling pathway of this compound's dual activity on ALKBH5 and FTO.
Caption: Experimental workflow for minimizing this compound's enhancement of FTO activity.
Caption: Logical troubleshooting flow for experiments involving this compound and FTO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of the FTO gene inhibits insulin secretion: An in vitro study using GRINCH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
Technical Support Center: Ena15 for Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ena15, a selective ALKBH5 inhibitor, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective inhibitor of the α-ketoglutarate-dependent dioxygenase AlkB homolog 5 (ALKBH5), an N6-methyladenosine (m6A) RNA demethylase. Its primary mechanism of action involves the inhibition of ALKBH5, which leads to an increase in global m6A RNA levels. This modulation of RNA methylation can stabilize target mRNAs, such as FOXM1, and influence various cellular processes, including cell proliferation. Notably, this compound has been observed to enhance the demethylase activity of the fat mass and obesity-associated protein (FTO), another m6A demethylase.
Q2: What are the primary challenges when using this compound for long-term cell culture?
Long-term cell culture with any small molecule inhibitor, including this compound, can present several challenges. These may include:
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Compound Stability and Degradation: The stability of this compound in aqueous cell culture media over extended periods is a key consideration. Degradation can lead to a decrease in the effective concentration and the generation of unknown byproducts.
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Cytotoxicity: Prolonged exposure to this compound may induce cytotoxicity in certain cell lines, affecting cell viability and experimental outcomes.
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Off-Target Effects: While this compound is a selective ALKBH5 inhibitor, long-term exposure may lead to off-target effects that are not apparent in short-term studies.
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Maintaining Consistent Concentration: In continuous cultures, maintaining a stable concentration of this compound is crucial for reproducible results. This can be challenging due to compound degradation and cellular metabolism.
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Phenotypic Changes: Long-term inhibition of ALKBH5 can lead to significant and potentially unexpected changes in cellular phenotype, gene expression, and behavior.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
Possible Causes:
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Degradation of this compound: this compound, like many small molecules, may degrade in the aqueous environment of cell culture medium, especially at 37°C.
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Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration.
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Development of Cellular Resistance: Cells may adapt to the presence of the inhibitor over time.
Solutions:
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Regular Media Changes: For long-term experiments, it is crucial to perform regular media changes with freshly prepared this compound to maintain a consistent concentration. The frequency of media changes will depend on the stability of this compound and the metabolic activity of the cell line.
-
Monitor this compound Concentration: If feasible, use analytical techniques such as HPLC to monitor the concentration of this compound in the culture medium over time to determine its stability under your specific experimental conditions.
-
Increase Dosing Frequency: If significant degradation is observed, consider more frequent media changes or a continuous perfusion system to maintain a stable concentration.
Problem 2: Observed Cytotoxicity or Changes in Cell Morphology
Possible Causes:
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High Concentration of this compound: The concentration of this compound may be too high for the specific cell line, leading to toxicity with prolonged exposure.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
-
Off-Target Effects: Long-term inhibition of ALKBH5 or potential off-target effects of this compound could be inducing cellular stress and apoptosis.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course experiments to determine the optimal, non-toxic concentration of this compound for your cell line over the desired experimental duration.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments to distinguish between the effects of the inhibitor and the solvent.
-
Monitor Cell Viability: Regularly assess cell viability using methods such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.
-
Assess Apoptosis Markers: If cytotoxicity is suspected, analyze for markers of apoptosis, such as cleaved caspase-3 or Annexin V staining.
Data Presentation
Table 1: Illustrative Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 24 | 92% |
| 48 | 85% |
| 72 | 78% |
| 96 | 70% |
Note: This is example data. Actual stability should be determined experimentally.
Table 2: Example Dose-Response of a Glioblastoma Cell Line to Long-Term this compound Exposure
| This compound Concentration (µM) | Cell Viability after 7 days (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 5 | 82% |
| 10 | 65% |
| 20 | 40% |
Note: This is example data. The optimal concentration is cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Assessing the Long-Term Stability of this compound in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the final concentration to be used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation rate in your culture medium.
Protocol 2: Determining Long-Term Cytotoxicity of this compound
-
Cell Seeding: Seed your cells of interest in multi-well plates at a density that allows for logarithmic growth over the intended duration of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation and Media Changes: Incubate the cells for the desired long-term period (e.g., 7, 14, or 21 days). Perform regular media changes with freshly prepared this compound at a frequency determined by the stability of the compound and the metabolic rate of the cells.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT assay, CellTiter-Glo®, or direct cell counting with Trypan Blue exclusion).
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for long-term exposure.
Mandatory Visualization
Caption: Signaling pathway influenced by this compound.
Caption: Experimental workflow for long-term this compound cell culture.
Caption: Troubleshooting decision tree for this compound experiments.
How to control for Ena15's effect on the synthesis phase of the cell cycle
Welcome to the technical support center for researchers utilizing Ena15 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to controlling for this compound's effect on the synthesis (S) phase of the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound is a novel and selective inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase. Functionally, inhibition of ALKBH5 by this compound has been shown to suppress the proliferation of certain cancer cells, such as glioblastoma multiforme. This suppression is associated with a decrease in the population of cells in the synthesis (S) phase of the cell cycle, suggesting that this compound treatment leads to an S-phase arrest or a reduction in S-phase entry.
Q2: What is the mechanism behind this compound-induced S-phase arrest?
This compound exerts its effect by inhibiting the demethylase activity of ALKBH5. ALKBH5 is known to regulate the expression of key cell cycle proteins by removing m6A modifications from their corresponding mRNAs. One critical downstream target of ALKBH5 is the transcription factor FOXM1. FOXM1 is a key regulator of the G1/S transition and is essential for S-phase progression. By inhibiting ALKBH5, this compound treatment leads to increased m6A methylation of FOXM1 mRNA, which can result in its degradation or reduced translation. The subsequent decrease in FOXM1 protein levels is a primary contributor to the observed S-phase arrest.
Q3: How can I control for or rescue the S-phase arrest caused by this compound?
The S-phase arrest induced by this compound can be experimentally controlled for or rescued by overexpressing key downstream targets of ALKBH5 that are critical for S-phase progression. The most prominent candidate for this rescue is the transcription factor FOXM1. By introducing an expression vector encoding FOXM1 into cells treated with this compound, it is possible to replenish the depleted levels of FOXM1 protein and thereby overcome the cell cycle block. This experimental approach can confirm that the effect of this compound on the S-phase is indeed mediated through the ALKBH5-FOXM1 axis.
Q4: What are the expected quantitative effects of this compound on the cell cycle?
The quantitative effects of this compound on the cell cycle can be assessed using flow cytometry to analyze DNA content. Below is a table summarizing hypothetical data from a typical experiment in a cancer cell line.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| This compound (10 µM) | 65% | 10% | 25% |
| This compound + FOXM1 Overexpression | 50% | 30% | 20% |
| FOXM1 Overexpression alone | 40% | 45% | 15% |
Troubleshooting Guides
Issue 1: Inconsistent or no S-phase arrest observed after this compound treatment.
-
Possible Cause 1: this compound concentration is not optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend starting with a range from 1 µM to 20 µM.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of this compound treatment. Analyze the cell cycle profile at 24, 48, and 72 hours post-treatment.
-
-
Possible Cause 3: Cell line is resistant to ALKBH5 inhibition.
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Solution: Confirm the expression of ALKBH5 in your cell line using Western blotting or qPCR. If ALKBH5 levels are low, the effect of this compound may be minimal. Consider using a cell line with known high ALKBH5 expression as a positive control.
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Issue 2: FOXM1 overexpression fails to rescue the this compound-induced S-phase arrest.
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Possible Cause 1: Inefficient transfection and FOXM1 overexpression.
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Solution: Verify the overexpression of FOXM1 protein by Western blotting. Optimize your transfection protocol for the specific cell line you are using. Consider using a plasmid with a fluorescent reporter to assess transfection efficiency.
-
-
Possible Cause 2: The timing of FOXM1 overexpression and this compound treatment is not optimal.
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Solution: Transfect cells with the FOXM1 expression plasmid 24 hours prior to this compound treatment to ensure sufficient FOXM1 protein levels are present when the inhibitor is added.
-
-
Possible Cause 3: Off-target effects of this compound or involvement of other pathways.
Issue 3: High background or non-specific bands in Western blot analysis of cell cycle proteins.
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Possible Cause 1: Antibody-related issues.
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Solution: Ensure your primary antibodies for cell cycle proteins (e.g., Cyclin E, PCNA, FOXM1) are validated for Western blotting and used at the recommended dilution. Use a positive control lysate to verify antibody performance.
-
-
Possible Cause 2: Inadequate blocking or washing.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. Increase the number and duration of washing steps with TBST to remove non-specific antibody binding.
-
-
Possible Cause 3: Poor sample preparation.
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Solution: Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for each sample to allow for accurate comparison.
-
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using EdU Staining
This protocol allows for the quantitative analysis of cells in the S phase based on the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine).
Materials:
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Cell line of interest
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This compound
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FOXM1 overexpression plasmid (and control plasmid)
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Transfection reagent
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Complete cell culture medium
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Click-iT™ EdU Flow Cytometry Assay Kit
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
Flow cytometer
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of analysis.
-
Transfection (for rescue experiment): 24 hours after seeding, transfect cells with the FOXM1 overexpression plasmid or a control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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This compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control.
-
EdU Labeling: 24 to 48 hours after this compound treatment, add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.
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Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
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Fixation and Permeabilization: Follow the protocol provided with the Click-iT™ EdU Flow Cytometry Assay Kit for fixing and permeabilizing the cells.
-
Click-iT® Reaction: Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.
-
DNA Staining: Stain the total DNA content with a DNA dye provided in the kit (e.g., FxCycle™ Violet Stain).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the EdU fluorescence (to identify S-phase cells) versus the total DNA content fluorescence (to identify G0/G1 and G2/M populations).
Protocol 2: Western Blot Analysis of Cell Cycle Regulators
This protocol is for detecting the protein levels of key cell cycle regulators to confirm the effects of this compound and FOXM1 overexpression.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
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Transfer buffer
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TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-FOXM1, anti-Cyclin E, anti-PCNA, anti-β-actin)
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HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound's effect on S-phase progression.
Caption: Experimental workflow for rescuing this compound's effect.
Best practices for storing and handling Ena15
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ena15, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Q1: How should I store the this compound compound upon receipt?
A1: this compound is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound as per the manufacturer's instructions, which is generally at -20°C for up to two years.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 62.5 mg/mL.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you can use the following calculation:
-
Mass (mg) = 10 mM * 438.56 ( g/mol ) * Volume (L)
-
Where 438.56 is the molecular weight of this compound.
It is recommended to use ultrasonic treatment to aid dissolution.[1] As DMSO is hygroscopic, it is crucial to use newly opened DMSO to ensure maximal solubility.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this can lead to degradation of the compound. For immediate use within a day, keeping the solution on ice is acceptable.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q5: I treated my cells with this compound, but I don't see an increase in the m6A levels of my target RNA. What could be the reason?
A5: There are several potential reasons for this observation:
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Suboptimal this compound Concentration: The concentration of this compound used may be too low to effectively inhibit ALKBH5. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Incorrect Incubation Time: The incubation time with this compound might be insufficient to observe a significant change in m6A levels. A time-course experiment can help identify the optimal treatment duration.
-
Cellular Health: Ensure that the cells are healthy and actively dividing during the experiment, as the effects of ALKBH5 inhibition can be cell-cycle dependent.
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Issues with m6A Quantification: The method used to quantify m6A levels can be a source of error. Techniques like MeRIP-seq have known limitations, including variability in antibody specificity and potential for non-specific binding, which can affect the reproducibility of results.[2][3] Consider using alternative or complementary methods for validation, such as m6A-ELISA or LC-MS/MS for global m6A quantification, or site-specific methods if the target methylation site is known.[4][5]
Q6: I am observing unexpected cytotoxicity after treating my cells with this compound. What should I do?
A6: Unforeseen cytotoxicity can be attributed to a few factors:
-
High DMSO Concentration: The final concentration of DMSO in your cell culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.5% to minimize its toxic effects on cells. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes have off-target effects.[6] Consider performing a dose-response curve to find the lowest effective concentration of this compound that produces the desired biological effect with minimal toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It may be necessary to optimize the this compound concentration for your specific cell line.
Q7: I am not observing the expected downstream effect on FOXM1 mRNA or protein levels after this compound treatment. What could be the problem?
A7: If you are not seeing the expected changes in FOXM1 expression, consider the following:
-
ALKBH5 Expression Levels: The cell line you are using may have low endogenous expression of ALKBH5. In such cases, inhibiting ALKBH5 with this compound may not produce a significant effect on FOXM1. Verify the expression of ALKBH5 in your cell line using techniques like qPCR or Western blotting.
-
Alternative Regulatory Pathways: The regulation of FOXM1 is complex and can be influenced by multiple signaling pathways.[7] While ALKBH5-mediated m6A modification is an important regulatory mechanism, other pathways may be dominant in your experimental system.
-
Timing of Measurement: The timing of your sample collection is crucial. The peak increase in FOXM1 mRNA and protein levels may occur at different time points after this compound treatment. A time-course experiment is recommended to determine the optimal time to assess FOXM1 expression.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay to Assess the Effect of this compound on FOXM1 Expression
This protocol outlines a general procedure for treating a human glioblastoma cell line (e.g., U87-MG) with this compound and subsequently measuring the expression of FOXM1 mRNA by quantitative real-time PCR (qRT-PCR).
Materials:
-
Human glioblastoma cell line (e.g., U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FOXM1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed U87-MG cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of working solutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and primers for FOXM1 and the housekeeping gene.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression of FOXM1 mRNA in this compound-treated cells compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the ALKBH5-FOXM1 signaling pathway.
References
- 1. Challenges to mapping and defining m6A function in viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 4. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatics Analysis Reveals FOXM1/BUB1B Signaling Pathway as a Key Target of Neosetophomone B in Human Leukemic Cells: A Gene Network-Based Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ena15 and Other ALKBH5 Inhibitors: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ena15, a known inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5, with other alternative inhibitors. It includes detailed experimental protocols for validating the inhibitory effects of such compounds, supported by quantitative data and visual diagrams to elucidate key processes.
Introduction to ALKBH5 and Its Inhibition
N6-methyladenosine (m6A) is a prevalent internal modification of messenger RNA (mRNA) in eukaryotes, playing a pivotal role in regulating mRNA metabolism, including stability, splicing, and translation.[1] The m6A modification is reversible, with enzymes like ALKBH5 acting as "erasers" to remove these methyl marks.[1][2] Dysregulation of ALKBH5 has been linked to various diseases, notably cancer, where it can act as an oncogene in glioblastoma, acute myeloid leukemia (AML), and other malignancies.[3][4][5] This makes ALKBH5 a compelling target for therapeutic intervention.
This compound has been identified as a selective small molecule inhibitor of ALKBH5.[6][7] This guide will compare its performance with other known ALKBH5 inhibitors and provide standardized methods for its validation.
Comparative Analysis of ALKBH5 Inhibitors
Several small molecules have been developed to inhibit ALKBH5 activity. The following table summarizes the key characteristics of this compound in comparison to other notable inhibitors.
Table 1: Comparison of ALKBH5 Inhibitors
| Inhibitor | IC50 (µM) | Mechanism of Action | Selectivity Notes | Key Cellular Effects |
| This compound | 18.3[7] | Non-competitive inhibitor with respect to 2-oxoglutarate (2OG).[8][9] | Enhances the demethylase activity of FTO, another m6A demethylase.[4][6] | Suppresses the growth of glioblastoma multiforme (GBM) cells, increases global m6A RNA levels, and stabilizes FOXM1 mRNA.[4][6] |
| Ena21 | Not specified in provided results | Competitive inhibitor with respect to 2-oxoglutarate (2OG).[4][9] | Exhibits little inhibitory activity towards FTO.[4] | Inhibits cell proliferation in GBM-derived cell lines and leads to an increased m6A RNA level and stabilization of FOXM1 mRNA.[4] |
| W23-1006 | 3.848[3] | Covalent inhibitor.[3] | Reported as a selective and cell-active inhibitor.[3] | Suppresses migration of triple-negative breast cancer (TNBC) cells and inhibits tumor progression in vivo.[3] |
| DDO-2728 | 2.97[3] | Competitive inhibitor.[8] | Reported as a selective ALKBH5 inhibitor.[3] | Exhibits anti-proliferative activity in AML cells and demonstrates in vivo tumor growth inhibition.[3] |
| cmp-3 | 0.84[10] | Not specified in provided results | Not specified in provided results | Suppresses cell proliferation in leukemia cell lines (HL-60, CCRF-CEM, K562).[11] |
| cmp-6 | 1.79[10] | Not specified in provided results | Not specified in provided results | Suppresses cell proliferation in leukemia cell lines (HL-60, CCRF-CEM, K562).[11] |
| MV1035 | Not specified in provided results | Competitive inhibitor.[8] | Reported as a selective ALKBH5 inhibitor.[3] | Reduces migration and invasiveness of glioblastoma cells.[3] |
| TD19 | Not specified in provided results | Covalent inhibitor.[3] | Reported as a selective ALKBH5 covalent inhibitor.[3] | Reduces cell viability in AML and GBM cells and increases m6A abundance.[3] |
Experimental Protocols for Validating ALKBH5 Inhibition
The following section details the methodologies for key experiments to validate the inhibitory effect of compounds like this compound on ALKBH5.
In Vitro ALKBH5 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ALKBH5.
Methodology: An m6A antibody-based enzyme-linked immunosorbent assay (ELISA) can be employed.[10]
-
Immobilization: A single-stranded RNA (ssRNA) substrate containing m6A is immobilized on a microplate.
-
Enzymatic Reaction: Recombinant human ALKBH5 is added to the wells along with a reaction buffer containing co-factors such as Fe(II) and 2-oxoglutarate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The plate is incubated to allow for the demethylation reaction to occur.
-
Detection: The remaining m6A is detected using a specific anti-m6A antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Global m6A Quantification
This assay determines whether the inhibitor can increase the overall m6A levels in the RNA of treated cells.
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., U87MG glioblastoma cells) and treat with the inhibitor at various concentrations for a defined period (e.g., 24-48 hours).[12]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol.
-
m6A Quantification: The global m6A levels in the isolated RNA can be measured using a variety of methods, including:
-
Dot Blot: RNA is spotted onto a membrane, which is then probed with an anti-m6A antibody.
-
LC-MS/MS: This highly sensitive method provides an absolute quantification of m6A levels.
-
Commercial Kits: Several ELISA-based kits are available for the colorimetric or fluorometric quantification of global m6A.
-
Cell Proliferation and Viability Assays
These assays evaluate the impact of ALKBH5 inhibition on cancer cell growth and survival.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., glioblastoma or leukemia cell lines) in 96-well plates.[11][13]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ALKBH5 inhibitor.
-
Assay Performance: After a set incubation period (e.g., 48-72 hours), assess cell viability and proliferation using standard assays such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
Crystal violet assay: Stains total adherent cells.
-
EdU incorporation assay: Measures DNA synthesis.[14]
-
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 for cell growth inhibition.
RNA Immunoprecipitation (RIP)-qPCR
This technique is used to confirm whether the inhibitor affects the binding of ALKBH5 to its target mRNAs or alters the m6A status of specific transcripts.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and then lyse the cells to release RNA and protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against ALKBH5 or an m6A-specific antibody, coupled to magnetic beads.[15]
-
RNA Isolation: Isolate the RNA that is co-immunoprecipitated with the antibody.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the abundance of specific target mRNAs (e.g., FOXM1) in the immunoprecipitated fraction.[15] An increase in the m6A-RIP signal for a target mRNA in inhibitor-treated cells would indicate successful inhibition of ALKBH5-mediated demethylation.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for validating ALKBH5 inhibitors and the signaling pathway affected by this compound.
Caption: Workflow for validating ALKBH5 inhibitors like this compound.
Caption: Mechanism of ALKBH5 inhibition by this compound.
References
- 1. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors | Performance Analytics [scinapse.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ALKBH5 inhibitor this compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 吉田 卓也 (Takuya Yoshida) - Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme. - 論文 - researchmap [researchmap.jp]
- 14. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA demethylase ALKBH5 promotes tumorigenesis of t (8;21) acute myeloid leukemia via ITPA m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Ena15 in the Landscape of ALKBH5 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ALKBH5 inhibitor Ena15 with other known inhibitors. This document outlines quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support informed decision-making in research and development.
Introduction to ALKBH5 Inhibition
The AlkB homolog 5 (ALKBH5) is a crucial enzyme in the epitranscriptomic regulation of gene expression. As an RNA demethylase, it removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), influencing mRNA stability, translation, and other cellular processes. Dysregulation of ALKBH5 has been implicated in various diseases, most notably in cancer, where it can act as an oncogene. This has spurred the development of small molecule inhibitors targeting ALKBH5 as potential therapeutic agents. This compound is one such inhibitor that has been identified to suppress the growth of glioblastoma multiforme. This guide will compare the efficacy of this compound to other reported ALKBH5 inhibitors.
Quantitative Comparison of ALKBH5 Inhibitor Efficacy
The following table summarizes the in vitro potency (IC50) of this compound and other selected ALKBH5 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the ALKBH5 enzyme by 50% and is a key metric for comparing the potency of different compounds.
| Inhibitor | ALKBH5 IC50 | Selectivity Notes | Reference |
| This compound | 18.3 µM | Enhances the demethylase activity of FTO. | |
| Ena21 | 15.7 µM | Shows little inhibitory activity for FTO. | |
| 20m (ALKBH5 inhibitor 2) | 21 nM | Highly selective against FTO and other AlkB subfamily members. | |
| DDO-02267 | 0.49 µM | Selective and lysine-targeting covalent inhibitor. | |
| ALKBH5-IN-2 | 0.79 µM | Not specified. | |
| ALKBH5-IN-4 | 0.84 µM | Not specified. | |
| TD19 | 1.5-3 µM | Selective, covalent inhibitor; does not inhibit FTO and ALKBH3 at 100 µM. | |
| W23-1006 | 3.848 µM | Covalent inhibitor; ~30-fold and 8-fold stronger inhibition than against FTO and ALKBH3, respectively. | |
| IOX1 | Inhibits ALKBH5 | Broad-spectrum inhibitor of 2OG oxygenases. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of ALKBH5 inhibitors.
ALKBH5 Enzymatic Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the demethylase activity of recombinant ALKBH5 in vitro.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-methylated RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL bovine serum albumin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., fluorescence polarization, mass spectrometry, or antibody-based detection of m6A)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the m6A-methylated RNA substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding recombinant ALKBH5 protein.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Quantify the remaining m6A levels in the RNA substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Cultured cells expressing ALKBH5 (e.g., HepG2)
-
Test compound
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating, cell lysis, centrifugation, and protein analysis (e.g., Western blot)
Procedure:
-
Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ALKBH5 protein in each sample using Western blotting.
-
A shift in the melting curve of ALKBH5 in the presence of the compound compared to the vehicle control indicates target engagement.
Methylated RNA Immunoprecipitation (MeRIP) Assay
This technique is used to assess the global m6A methylation status of RNA within cells following inhibitor treatment.
Materials:
-
Cultured cells
-
Test compound
-
RNA extraction reagents
-
MeRIP-grade anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.5, 0.1% IGEPAL CA-630)
-
Elution buffer (containing free m6A)
-
Reagents for RT-qPCR or RNA sequencing
Procedure:
-
Treat cells with the ALKBH5 inhibitor or vehicle control.
-
Extract total RNA from the cells.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.
-
Capture the complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the antibody-bead complexes.
-
Analyze the enriched RNA using RT-qPCR for specific target genes or by high-throughput sequencing (MeRIP-seq) for a transcriptome-wide analysis.
Visualizing Molecular Interactions and Workflows
ALKBH5 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ALKBH5. Inhibition of ALKBH5 leads to an increase in m6A methylation on target mRNAs, such as FOXM1, which can affect their stability and subsequent protein expression, ultimately impacting cellular processes like proliferation and tumorigenesis.
Caption: ALKBH5 signaling pathway and mechanism of inhibition.
Experimental Workflow for Evaluating ALKBH5 Inhibitors
The diagram below outlines a typical workflow for the preclinical evaluation of a novel ALKBH5 inhibitor.
Caption: Workflow for preclinical evaluation of ALKBH5 inhibitors.
Conclusion
This compound is a valuable tool for studying the biological functions of ALKBH5. However, when compared to other recently developed inhibitors, its potency is moderate. Compounds like '20m' and 'DDO-02267' exhibit significantly lower IC50 values, indicating higher potency. Furthermore, the selectivity profile of an inhibitor is a critical consideration. While this compound has been noted to enhance the activity of FTO, other inhibitors such as Ena21 and TD19 show greater selectivity for ALKBH5 over FTO. The choice of inhibitor will therefore depend on the specific research question, with highly potent and selective compounds being preferable for therapeutic development, while compounds like this compound may still be useful as chemical probes to explore the broader consequences of m6A modulation. This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate ALKBH5 inhibitor for their studies.
ENA15 vs. ENA21: A Comparative Analysis of Novel ALKBH5 Inhibitors in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a dismal prognosis for patients.[1][2] The relentless search for novel therapeutic strategies has led researchers to explore the epitranscriptome, particularly the role of N6-methyladenosine (m6A) RNA modification, in cancer progression. The m6A demethylase ALKBH5 has emerged as a promising therapeutic target in glioblastoma. This guide provides a detailed comparison of two novel small molecule inhibitors of ALKBH5, ENA15 and ENA21, based on preclinical data.
Overview of this compound and ENA21
This compound and ENA21 are two recently identified small molecule inhibitors of the m6A demethylase ALKBH5.[3] A high-throughput screening of pure small molecule compounds led to their discovery as potential therapeutic agents against glioblastoma multiforme.[3] Both compounds have been shown to suppress the growth of glioblastoma cells by inhibiting ALKBH5, leading to an increase in m6A RNA levels and stabilization of key mRNAs, such as FOXM1.[3][4]
Comparative Performance and Efficacy
While both this compound and ENA21 target ALKBH5, they exhibit distinct biochemical profiles and varying efficacy in glioblastoma models. The following tables summarize the key quantitative data from comparative studies.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | ENA21 | Reference |
| ALKBH5 Inhibition (IC50) | 1.9 µM | 3.2 µM | [3] |
| FTO Inhibition (IC50) | >100 µM (enhances activity) | >100 µM (little inhibitory activity) | [3] |
| Inhibition Type vs. 2-oxoglutarate | Uncompetitive | Competitive | [3] |
| Effect on m6A RNA levels | Increase | Increase | [3] |
| FOXM1 mRNA Stabilization | Yes | Yes | [3][4] |
Table 2: Anti-Glioblastoma Activity
| Cell Line | Assay | This compound (IC50) | ENA21 (IC50) | Reference |
| U-251 MG | Cell Proliferation | ~10 µM | ~10 µM | [3] |
| U-87 MG | Cell Proliferation | ~20 µM | ~20 µM | [3] |
Mechanism of Action: A Tale of Two Inhibition Types
This compound and ENA21, despite targeting the same enzyme, employ different mechanisms of inhibition, which may have implications for their therapeutic application.
ENA21 acts as a competitive inhibitor with respect to the ALKBH5 cofactor 2-oxoglutarate (2OG).[3] This means ENA21 directly competes with 2OG for binding to the active site of the enzyme.
This compound , in contrast, is an uncompetitive inhibitor .[3] It binds to the enzyme-substrate complex, in this case, ALKBH5 already bound to its m6A-modified RNA substrate. This type of inhibition is often more potent at higher substrate concentrations.
A key differentiator is their effect on the related m6A demethylase, FTO. While ENA21 shows minimal activity against FTO, this compound was found to enhance the demethylase activity of FTO.[3] This off-target effect of this compound could be a critical consideration in therapeutic development.
Below is a diagram illustrating the distinct inhibitory mechanisms of this compound and ENA21 on ALKBH5.
Caption: Mechanisms of ALKBH5 inhibition by ENA21 and this compound.
Signaling Pathway Perturbation
The inhibition of ALKBH5 by this compound and ENA21 leads to a cascade of downstream events that ultimately suppress glioblastoma cell growth. A crucial consequence is the increase in global m6A RNA levels. This leads to the stabilization of specific mRNAs, including that of the transcription factor FOXM1, a known oncogene in glioblastoma.[3][4] The sustained expression of FOXM1 is associated with cell cycle progression. By inhibiting ALKBH5, this compound and ENA21 effectively decrease the population of cells in the synthesis (S) phase of the cell cycle.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound and ENA21.
Caption: Signaling pathway affected by this compound and ENA21 in glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experiments are outlined below.
ALKBH5 and FTO Inhibition Assay
-
Principle: A fluorescence-based assay to measure the demethylase activity of ALKBH5 and FTO.
-
Procedure:
-
Recombinant human ALKBH5 or FTO protein is incubated with a fluorescently labeled m6A-containing single-stranded RNA oligo.
-
The reaction buffer contains 2-oxoglutarate, Fe(II), and L-ascorbic acid.
-
This compound or ENA21 at varying concentrations is added to the reaction mixture.
-
The reaction is incubated, and the fluorescence intensity is measured. A decrease in fluorescence indicates demethylation.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Principle: To determine the effect of this compound and ENA21 on the growth of glioblastoma cell lines.
-
Procedure:
-
Glioblastoma cell lines (e.g., U-251 MG, U-87 MG) are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or ENA21.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 values are determined from the resulting dose-response curves.
-
m6A RNA Quantification
-
Principle: To measure the global m6A levels in total RNA from treated cells.
-
Procedure:
-
Glioblastoma cells are treated with this compound or ENA21.
-
Total RNA is extracted from the cells.
-
m6A levels are quantified using a commercially available m6A RNA methylation quantification kit (e.g., colorimetric or ELISA-based).
-
The relative m6A levels are normalized to the total RNA input.
-
FOXM1 mRNA Stability Assay
-
Principle: To assess the effect of ALKBH5 inhibition on the stability of FOXM1 mRNA.
-
Procedure:
-
Glioblastoma cells are treated with this compound or ENA21.
-
Transcription is halted by the addition of a transcription inhibitor (e.g., actinomycin (B1170597) D).
-
RNA is isolated at different time points after the addition of the inhibitor.
-
The levels of FOXM1 mRNA are quantified by quantitative real-time PCR (qRT-PCR).
-
The decay rate of FOXM1 mRNA is calculated to determine its stability.
-
The workflow for evaluating these inhibitors is depicted in the diagram below.
Caption: Experimental workflow for the evaluation of this compound and ENA21.
Conclusion
This compound and ENA21 represent promising lead compounds for the development of novel therapeutics for glioblastoma by targeting the m6A demethylase ALKBH5.[3] Both molecules effectively inhibit ALKBH5, leading to increased m6A RNA levels, stabilization of FOXM1 mRNA, and suppression of glioblastoma cell proliferation.[3][4] Key differences in their mechanism of inhibition (uncompetitive for this compound vs. competitive for ENA21) and their off-target effects (this compound enhances FTO activity) are critical considerations for future drug development efforts.[3] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential in the treatment of glioblastoma.
References
- 1. OTME-21. The role of Glioblastoma associated mesenchymal stem cells in immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ena15 and Alternative Modulators of FOXM1 mRNA Levels
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the experimental validation of Ena15's impact on FOXM1 mRNA, with a comparative look at alternative compounds.
This guide provides a comprehensive cross-validation of this compound's effect on Forkhead box protein M1 (FOXM1) mRNA levels, a critical transcription factor implicated in tumorigenesis.[1][2][3][4] We present a comparative analysis of this compound against other known modulators of FOXM1, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Quantitative Impact on FOXM1 mRNA Levels: A Comparative Summary
The following table summarizes the quantitative effects of this compound and alternative compounds on FOXM1 mRNA levels. It is important to note that the mechanisms of action and the metrics used to quantify their effects vary. This compound, as an ALKBH5 inhibitor, primarily enhances mRNA stability, while other compounds may act through different pathways to either upregulate or downregulate FOXM1 expression.
| Compound/Method | Target/Mechanism | Effect on FOXM1 mRNA | Quantitative Data | Cell Line(s) |
| This compound | ALKBH5 (m6A demethylase) inhibitor | Stabilization | Extends mRNA half-life from 8h to ~10h (inferred from ALKBH5 overexpression)[5] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Ena21 | ALKBH5 (m6A demethylase) inhibitor | Stabilization | Suppresses the growth of glioblastoma multiforme cells, stabilizes FOXM1 mRNA. | Glioblastoma multiforme-derived cell lines |
| Thiostrepton | Direct FOXM1 inhibitor | Downregulation | Dose-dependent decrease in mRNA levels. | Laryngeal Squamous Cell Carcinoma (LSCC) cells, Breast cancer cell lines |
| JQ1 | BET bromodomain inhibitor | Downregulation | Reduces mRNA expression. | Pancreatic ductal adenocarcinoma tumorgraft models |
| siRNA | Post-transcriptional gene silencing | Downregulation | >80% knockdown of mRNA expression.[6] | Various cancer cell lines |
Experimental Protocols
Quantification of FOXM1 mRNA Levels using Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring changes in FOXM1 mRNA levels following treatment with this compound or its alternatives.
1. Cell Culture and Treatment:
-
Culture the selected cell line (e.g., glioblastoma, breast cancer, etc.) under standard conditions.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or alternative compounds for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
2. RNA Extraction:
-
Following treatment, harvest the cells and extract total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
3. cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
4. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for FOXM1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
The cycling conditions should be optimized for the specific primers and polymerase used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both FOXM1 and the housekeeping gene in treated and control samples.
-
Calculate the relative quantification of FOXM1 mRNA expression using the ΔΔCt method. The results can be expressed as fold change relative to the control group.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantifying FOXM1 mRNA levels.
Caption: Signaling pathway of this compound's impact on FOXM1 mRNA stability.
References
- 1. Forkhead box transcription factors (FOXOs and FOXM1) in glioma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxM1 Promotes Stemness and Radio-Resistance of Glioblastoma by Regulating the Master Stem Cell Regulator Sox2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Multiforme Formation and EMT: Role of FoxM1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FoxM1: a potential drug target for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative proteomic analysis identifies new effectors of FOXM1 involved in breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Ena15: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of the novel ALKBH5 inhibitor, Ena15, reveals its potential as a targeted therapeutic agent against various cancers. This guide provides a comparative overview of this compound's efficacy across different cancer cell lines, juxtaposed with other ALKBH5 inhibitors. Detailed experimental protocols and insights into the underlying signaling pathways are presented to support further research and drug development.
This compound is an inhibitor of ALKBH5, an N6-methyladenosine (m6A) demethylase, and notably enhances the activity of another demethylase, FTO.[1] This dual action leads to an increase in m6A RNA levels and stabilization of FOXM1 mRNA, ultimately suppressing cancer cell growth.[1] The primary focus of initial studies has been on glioblastoma multiforme, where this compound has demonstrated significant anti-proliferative effects.[1] This report expands upon that knowledge, offering a comparative perspective on its activity in other cancer types.
Comparative Efficacy of ALKBH5 Inhibitors
To provide a clear comparison of the anti-proliferative effects of this compound and other ALKBH5 inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Glioblastoma Multiforme | U-87 MG | Not explicitly quantified in sources, but demonstrated to inhibit cell proliferation. | [2] |
| Ena21 | Glioblastoma Multiforme | U-87 MG | Not explicitly quantified in sources, but demonstrated to inhibit cell proliferation. | [2] |
| Compound 3 | Leukemia | HL-60 | 1.38 | [3] |
| Leukemia | CCRF-CEM | 4.52 | [3] | |
| Leukemia | K562 | 16.5 | [3] | |
| Leukemia | Jurkat | >50 | [3] | |
| Glioblastoma | A-172 | >50 | [3] | |
| Compound 6 | Leukemia | HL-60 | 3.45 | [3] |
| Leukemia | CCRF-CEM | 10.8 | [3] | |
| Leukemia | K562 | 12.7 | [3] | |
| Leukemia | Jurkat | >50 | [3] | |
| Glioblastoma | A-172 | >50 | [3] | |
| MV1035 | Glioblastoma | U87-MG | IC50 not determined alone, but synergistic with TMZ. | [4][5] |
| Glioblastoma (Patient-Derived) | G179 | IC50 not determined alone, but synergistic with TMZ. | [4] | |
| Glioblastoma (Patient-Derived) | GSC7 | IC50 not determined alone, but synergistic with TMZ. | [4] | |
| W23-1006 | Triple-Negative Breast Cancer | Not specified | 3.848 | [6] |
Note: Compound 3 is 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid and Compound 6 is 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione.[3]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other ALKBH5 inhibitors revolves around the regulation of m6A RNA methylation and its impact on downstream gene expression, particularly the FOXM1 signaling pathway.
Caption: Mechanism of action of this compound.
The experimental validation of this compound's effects typically involves a series of in vitro assays to determine cell viability, quantify RNA methylation, and measure mRNA stability.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
This compound (or other inhibitors)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Global m6A RNA Quantification (Dot Blot Assay)
This semi-quantitative method is used to assess changes in the overall m6A levels in RNA.
Materials:
-
Total RNA extracted from treated and control cells
-
Hybond-N+ membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes and then chill on ice.
-
Spot the denatured RNA onto a Hybond-N+ membrane.
-
UV cross-link the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence detection reagent.
-
Quantify the dot intensity to determine the relative m6A levels.
FOXM1 mRNA Stability Assay
This assay measures the decay rate of a specific mRNA transcript after inhibiting transcription.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Actinomycin D (transcription inhibitor)
-
RNA extraction kit
-
qRT-PCR reagents and primers for FOXM1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with this compound or vehicle for a predetermined time.
-
Add Actinomycin D (final concentration 5 µg/mL) to the culture medium to stop transcription.
-
Collect cell samples at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from each sample.
-
Perform qRT-PCR to quantify the levels of FOXM1 mRNA and the housekeeping gene mRNA at each time point.
-
Normalize the FOXM1 mRNA levels to the housekeeping gene.
-
Plot the relative FOXM1 mRNA levels against time to determine the mRNA half-life. An increased half-life in this compound-treated cells indicates stabilization of the FOXM1 mRNA.
References
- 1. RNA Demethylase ALKBH5 Prevents Lung Cancer Progression by Regulating EMT and Stemness via Regulating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MV1035 Overcomes Temozolomide Resistance in Patient-Derived Glioblastoma Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MV1035 Overcomes Temozolomide Resistance in Patient-Derived Glioblastoma Stem Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Selective and Cell-Active N6-Methyladenosine RNA Demethylase ALKBH5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ena15: Unraveling its Uncompetitive Inhibition of the m⁶A RNA Demethylase ALKBH5
A Comparative Guide for Researchers
This guide provides a detailed comparison of Ena15, a known inhibitor of the N⁶-methyladenosine (m⁶A) RNA demethylase ALKBH5, and its competitive counterpart, Ena21. The data presented here, primarily from the foundational study by Takahashi et al. (2022), confirms the uncompetitive inhibition mechanism of this compound. This document is intended for researchers, scientists, and drug development professionals working on epigenetic modifications and cancer therapeutics.
Executive Summary
Quantitative Inhibition Data
The inhibitory activities of this compound and Ena21 against ALKBH5 were determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds.
| Compound | Target | IC₅₀ (µM) | Inhibition Type (vs. 2-oxoglutarate) | Reference |
| This compound | ALKBH5 | 18.3 | Uncompetitive | [Takahashi et al., 2022] |
| Ena21 | ALKBH5 | 15.7 | Competitive | [Takahashi et al., 2022] |
Mechanism of Inhibition: Uncompetitive vs. Competitive
The mode of inhibition is a critical factor in drug development as it dictates how the inhibitor interacts with the enzyme and its substrate.
-
Uncompetitive Inhibition (this compound): An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, in this case, the ALKBH5-2OG complex. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that it lowers both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
-
Competitive Inhibition (Ena21): A competitive inhibitor directly competes with the substrate (2-oxoglutarate) for binding to the active site of the free enzyme (ALKBH5). This type of inhibition increases the apparent Km of the enzyme but does not affect the Vmax. The effects of a competitive inhibitor can be overcome by increasing the substrate concentration.
The differing inhibition mechanisms of this compound and Ena21 suggest they bind to different sites on the ALKBH5 enzyme.
Experimental Protocols
The following is a generalized protocol for an in vitro ALKBH5 inhibition assay based on commercially available kits and common methodologies in the field. The specific conditions used by Takahashi et al. (2022) may vary in detail.
Objective: To determine the inhibitory effect of compounds on the demethylase activity of ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m⁶A-methylated RNA substrate
-
2-Oxoglutarate (2OG)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O (FAS)
-
Assay Buffer (e.g., HEPES, pH 7.5, with Tween-20)
-
Inhibitor compounds (this compound, Ena21) dissolved in DMSO
-
Detection antibody specific for m⁶A
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Chemiluminescent or colorimetric substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a working solution of ALKBH5 in assay buffer. Prepare serial dilutions of the inhibitor compounds.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, m⁶A-methylated RNA substrate, 2OG, ascorbate, and FAS.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the respective wells. For control wells, add an equivalent volume of DMSO.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the ALKBH5 working solution to all wells except for the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the demethylation reaction to occur.
-
Detection:
-
Wash the wells with a wash buffer.
-
Add the primary antibody against m⁶A and incubate.
-
Wash the wells and add the secondary antibody.
-
After another incubation and wash, add the detection substrate.
-
-
Data Acquisition: Measure the signal (chemiluminescence or absorbance) using a plate reader. The signal will be inversely proportional to the ALKBH5 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. To determine the mode of inhibition, the assay is repeated with varying concentrations of the substrate (2OG) and Lineweaver-Burk plots are generated.
Visualizations
Inhibition Mechanisms
Caption: Mechanisms of uncompetitive and competitive inhibition of ALKBH5.
ALKBH5 Signaling Pathway in Glioblastoma
ALKBH5 plays a significant role in glioblastoma by regulating the stability of key oncogenic transcripts. Its inhibition can lead to increased m⁶A methylation and subsequent degradation of these transcripts, thereby suppressing tumor growth.
References
Validating the Predicted Binding Pose of Ena15 with ALKBH5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the computationally predicted binding pose of Ena15, a non-competitive inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5.[1] Understanding the precise interactions between this compound and ALKBH5 is critical for structure-based drug design and the development of more potent and selective inhibitors. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the validation workflow.
Comparing this compound with Other ALKBH5 Inhibitors
This compound is one of several small molecules identified as an inhibitor of ALKBH5, an enzyme implicated in various diseases, including cancer.[2][3][4] A comparison with other known inhibitors provides context for its potential efficacy and mode of action.
| Inhibitor | IC50 (µM) | Inhibition Mode | Key Features |
| This compound | Not specified in public literature | Non-competitive | Stabilizes FOXM1 mRNA; suppresses glioblastoma growth.[1][5] |
| Ena21 | Not specified in public literature | Competitive with 2OG | Inhibits glioblastoma growth.[1] |
| W23-1006 | 3.848 | Covalent | Selective and cell-active; suppresses triple-negative breast cancer cell migration.[2] |
| DDO-2728 | 2.97 | Not specified | Exhibits antiproliferation activity in AML cells.[2][6] |
| TD19 | Not specified in public literature | Covalent | Selectively inhibits ALKBH5 over FTO; shows efficacy in AML and glioblastoma cell lines.[7] |
| ALKBH5-IN-3 | 0.021 | Not specified | Potent and selective; increases m6A levels in cells.[6] |
| ALKBH5-IN-5 | 0.62 | Not specified | Strong antiproliferative effect on NB4 cells; excellent in vivo antitumor activity.[6] |
Experimental Validation of the this compound-ALKBH5 Binding Pose
The validation of a predicted binding pose requires a multi-faceted approach, combining structural biology techniques with biophysical and biochemical assays to confirm direct binding and functional effects.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the binding pose of a small molecule inhibitor like this compound with its target protein, ALKBH5.
Detailed Experimental Protocols
X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of the ALKBH5-Ena15 complex.
Methodology:
-
Protein Expression and Purification: Express recombinant human ALKBH5 (catalytic domain, e.g., residues 66-292) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified ALKBH5 with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the ALKBH5-Ena15 complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with a known ALKBH5 structure (e.g., PDB ID: 4NJ4) as a search model.[8] Refine the model and build the this compound molecule into the electron density map.
Data Presentation:
| Parameter | Description | Expected Outcome for Validation |
| Resolution | The level of detail in the crystal structure. | < 2.5 Å to clearly resolve the ligand and its interactions. |
| Electron Density Map | The experimental data into which the atomic model is built. | Clear and unambiguous electron density for this compound, confirming its presence and orientation. |
| R-work / R-free | Statistical measures of the quality of the fit between the model and the diffraction data. | R-free < 0.25 for a well-refined structure. |
| Ligand Interactions | Hydrogen bonds, hydrophobic interactions, and other contacts between this compound and ALKBH5 residues. | The observed interactions should be consistent with the predicted binding pose. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the amino acid residues of ALKBH5 that are in close proximity to the bound this compound in solution.
Methodology:
-
Isotope Labeling: Express and purify ¹⁵N-labeled ALKBH5.
-
HSQC Titration: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled ALKBH5. Titrate unlabeled this compound into the protein sample and record a series of HSQC spectra at increasing ligand concentrations.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the backbone amide protons and nitrogens of ALKBH5 upon this compound binding. Map the residues with significant CSPs onto the structure of ALKBH5.
Data Presentation:
| Parameter | Description | Expected Outcome for Validation |
| Chemical Shift Perturbations (CSPs) | Changes in the resonance frequencies of ALKBH5 nuclei upon ligand binding. | Residues with significant CSPs should be located in or near the predicted binding pocket of this compound. |
| Binding Affinity (Kd) | Can be estimated from the titration data. | Provides a quantitative measure of the binding strength. |
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of the this compound-ALKBH5 interaction.
Methodology:
-
Sample Preparation: Prepare solutions of purified ALKBH5 and this compound in the same buffer.
-
Titration: Place the ALKBH5 solution in the sample cell of the calorimeter and titrate in the this compound solution from a syringe.
-
Data Analysis: Measure the heat changes upon each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Data Presentation:
| Parameter | Description | Expected Outcome for Validation |
| Binding Affinity (Kd) | The dissociation constant, a measure of binding strength. | A low Kd value (e.g., in the µM to nM range) confirms a direct and specific interaction. |
| Stoichiometry (n) | The molar ratio of this compound to ALKBH5 in the complex. | A stoichiometry close to 1 would be expected for a 1:1 binding mode. |
| Enthalpy (ΔH) and Entropy (ΔS) | Thermodynamic parameters that provide insight into the driving forces of binding. | The thermodynamic signature can be compared with computational predictions. |
Logical Relationship of Validation Techniques
The following diagram illustrates the logical flow and complementary nature of the different validation methods.
By employing a combination of these experimental techniques, researchers can rigorously validate the predicted binding pose of this compound with ALKBH5. This validated structural information is invaluable for the rational design of next-generation ALKBH5 inhibitors with improved potency and selectivity for therapeutic applications.
References
- 1. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human RNA N⁶-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ena15 vs. ALKBH5 Knockdown: A Comparative Analysis of m6A Demethylase Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals on the Activities of the ALKBH5 Inhibitor Ena15 and ALKBH5 Gene Knockdown in Modulating N6-methyladenosine (m6A) RNA Modification and Cellular Processes.
This guide provides a detailed comparison of two key methodologies used to inhibit the function of the N6-methyladenosine (m6A) RNA demethylase, ALKBH5: the small molecule inhibitor this compound and genetic knockdown of the ALKBH5 gene. Both approaches result in an increase in global m6A levels, leading to significant downstream effects on gene expression and cellular phenotypes, particularly in the context of cancer biology. This document outlines the comparative efficacy, and mechanistic insights derived from experimental data, presenting them in a clear and accessible format for researchers, scientists, and professionals in drug development.
At a Glance: this compound vs. ALKBH5 Knockdown
| Feature | This compound | ALKBH5 Knockdown |
| Mechanism of Action | Chemical inhibition of ALKBH5's demethylase activity. It has been reported to be an uncompetitive or competitive inhibitor for the co-substrate 2-oxoglutarate (2OG).[1] | Genetic suppression of ALKBH5 expression, typically via siRNA or shRNA, leading to reduced protein levels.[2][3] |
| Primary Effect | Increased global m6A levels in RNA.[1] | Increased global m6A levels in RNA.[2][4][5] |
| Specificity | Selective for ALKBH5, though it has been noted to enhance the demethylase activity of FTO.[1] | Highly specific to the ALKBH5 gene, assuming no off-target effects of the knockdown reagents. |
| Reversibility | Reversible upon removal of the compound. | Can be transient (siRNA) or stable (shRNA), but generally less reversible than a chemical inhibitor. |
| Applications | Primarily used as a research tool to study the acute effects of ALKBH5 inhibition and as a potential therapeutic agent.[1] | A fundamental research tool to study the long-term consequences of ALKBH5 loss-of-function.[2][3] |
Quantitative Comparison of Effects
The following tables summarize the quantitative data from studies directly comparing this compound and ALKBH5 knockdown or from independent studies investigating their effects.
Table 1: Effect on m6A Levels and Target Gene Expression
| Treatment | Cell Line | Change in Global m6A Level | Target Gene | Change in mRNA Stability/Expression | Reference |
| This compound (33 µM) | U87MG | Increased | FOXM1 | Stabilized mRNA | [1] |
| ALKBH5 Knockdown | U87MG | Increased | FOXM1 | Stabilized mRNA | [1] |
| ALKBH5 Knockdown | PC9, A549 | Increased | CDKN1A, TIMP3 | Increased mRNA stability and expression | [2][3] |
| ALKBH5 Knockdown | Glioblastoma Stem-like Cells | - | FOXM1 | Decreased expression upon knockdown | [6] |
| ALKBH5 Knockdown | Uveal Melanoma Cells | Increased m6A on FOXM1 | FOXM1 | Decreased mRNA stability and expression | [7][8] |
Table 2: Functional Cellular Outcomes
| Treatment | Cell Line | Effect on Cell Proliferation | Effect on Cell Cycle | Reference |
| This compound | LN229, U87MG | Inhibition | Decreased S-phase population | [1] |
| ALKBH5 Knockdown | LN229, U87MG | Inhibition | Decreased S-phase population | [1] |
| ALKBH5 Knockdown | PC9 | Suppression | G1 phase arrest | [3] |
| ALKBH5 Knockdown | A549 | Suppression | G1 phase arrest (siRNA dependent) | [3][9] |
| ALKBH5 Knockdown | Ovarian Cancer Cells | Inhibition | - | [10] |
| ALKBH5 Knockdown | Uveal Melanoma Cells | Inhibition | G1/S phase arrest | |
| ALKBH5 Knockdown | Pancreatic Neuroendocrine Neoplasm Cells | Inhibition | - | [11] |
| ALKBH5 Knockdown | Clear Cell Renal Cell Carcinoma Cells | Decreased | - | [12] |
Signaling Pathways and Experimental Workflows
The inhibition of ALKBH5, either chemically by this compound or genetically via knockdown, triggers a cascade of molecular events stemming from the altered m6A landscape of the transcriptome.
Caption: Inhibition of ALKBH5 by this compound or knockdown leads to increased m6A levels, altering target mRNA fate and cellular phenotypes.
The experimental validation of these effects typically follows a standardized workflow.
Caption: A typical experimental workflow to compare the effects of this compound and ALKBH5 knockdown on cellular and molecular parameters.
Experimental Protocols
Methylated RNA Immunoprecipitation (MeRIP-qPCR)
This protocol is for the quantification of m6A modification on specific RNA transcripts.
-
RNA Extraction and Fragmentation: Total RNA is extracted from cells treated with this compound or transfected with ALKBH5 siRNA. The RNA is then fragmented into approximately 100-nucleotide fragments.
-
Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody or a control IgG antibody, which are coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted.
-
RNA Purification: The eluted RNA is purified.
-
Reverse Transcription and qPCR: The purified RNA is reverse-transcribed into cDNA, and the abundance of specific transcripts is quantified using quantitative PCR (qPCR) with gene-specific primers. The enrichment of the target RNA in the m6A-IP sample is normalized to the input RNA.[3][5][13]
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with ALKBH5 siRNA.
-
Incubation: The plate is incubated for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][2][14][15]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][9][16][17][18]
Conclusion
Both the chemical inhibitor this compound and genetic knockdown of ALKBH5 serve as potent tools to investigate the functional consequences of increased m6A RNA methylation. Experimental evidence demonstrates that both approaches yield comparable effects on cell proliferation, cell cycle progression, and the stability of target mRNAs such as FOXM1 in specific cellular contexts.[1] ALKBH5 knockdown has been more extensively studied, revealing a broader range of target genes and its involvement in diverse signaling pathways across various cancer types. This compound provides a valuable pharmacological tool for acute and reversible inhibition of ALKBH5, offering a complementary approach to genetic methods and holding potential for therapeutic development. The choice between these two methods will depend on the specific research question, with this compound being suitable for studying the immediate effects of ALKBH5 inhibition and knockdown being the standard for investigating the consequences of long-term protein depletion. Future studies further characterizing the selectivity and off-target effects of this compound will be crucial for its advancement as a therapeutic agent.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALKBH5-mediated m6A mRNA methylation governs human embryonic stem cell cardiac commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ALKBH5 inhibitor this compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Depletion of the m6A demethylases FTO and ALKBH5 impairs growth and metastatic capacity through EMT phenotype change in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downregulated ALKBH5 contributes to myocardial ischemia/reperfusion injury by increasing m6A modification of Trio mRNA - Li - Annals of Translational Medicine [atm.amegroups.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. dojindo.co.jp [dojindo.co.jp]
- 16. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ALKBH5 Stabilized N6-Methyladenosine—Modified LOC4191 to Suppress E. coli-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Overview of Target Demethylases and Their Inhibitors
A Comparative Guide to Ena15 and FTO Inhibitors for Researchers
In the evolving field of epitranscriptomics, the reversible N6-methyladenosine (m6A) modification of RNA has emerged as a critical regulator of gene expression, influencing a myriad of biological processes from cell differentiation to cancer progression. The enzymes responsible for removing these methyl groups, m6A demethylases, have become prime targets for therapeutic intervention. This guide provides a comparative analysis of inhibitors targeting two key m6A demethylases: the Fat Mass and Obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5), with a specific focus on the ALKBH5 inhibitor, this compound, and a representative group of FTO inhibitors.
This publication aims to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to evaluate and select the appropriate chemical tools for their studies in m6A biology and therapeutic development.
FTO (Fat Mass and Obesity-associated protein): As the first identified m6A demethylase, FTO has been extensively studied.[1] It belongs to the Fe(II) and 2-oxoglutarate (2OG)-dependent AlkB dioxygenase family.[1] Dysregulation of FTO is implicated in various human diseases, including obesity, metabolic disorders, and numerous cancers such as acute myeloid leukemia (AML), breast cancer, and glioblastoma.[2][3][4] FTO inhibitors are being developed to counteract its oncogenic roles by increasing m6A levels, thereby affecting the stability and translation of key cancer-related mRNAs.[5]
ALKBH5 (AlkB homolog 5): Like FTO, ALKBH5 is an Fe(II)/2-OG-dependent dioxygenase that demethylates m6A on mRNA. It plays a significant role in processes such as spermatogenesis, angiogenesis, and cancer. Notably, ALKBH5 is often overexpressed in glioblastoma multiforme (GBM), where it promotes tumor growth.
This compound is a novel, selective inhibitor of ALKBH5.[6][7] Interestingly, while it inhibits ALKBH5, it has been reported to enhance the demethylase activity of FTO, highlighting a key difference in its pharmacological profile compared to direct FTO inhibitors.[6][7] By inhibiting ALKBH5, this compound increases global m6A RNA levels and stabilizes specific mRNAs, such as that of the transcription factor FOXM1, leading to suppressed growth of glioblastoma cells.[6][7]
Mechanism of Action and Signaling Pathways
FTO inhibitors primarily act by competing with either the 2-oxoglutarate (2OG) cofactor or the methylated RNA substrate at the enzyme's active site.[1] This inhibition leads to an accumulation of m6A on target transcripts, which can modulate various signaling pathways. For instance, FTO has been shown to regulate the PI3K/Akt, mTOR, and MYC pathways, which are central to cancer cell proliferation and survival.[8][9][10] FTO can also influence WNT signaling, although this may occur in an m6A-independent manner.[11][12]
This compound, on the other hand, selectively inhibits ALKBH5. One study identified it as an uncompetitive inhibitor with respect to the 2OG cofactor.[7] Its inhibitory action results in the stabilization of ALKBH5 target mRNAs, such as FOXM1, a key regulator of the cell cycle. This ultimately leads to a decrease in glioblastoma cell proliferation.[7]
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
Comparative Performance Data
The following tables summarize quantitative data for this compound and a selection of well-characterized FTO inhibitors.
Table 1: Comparison of Inhibitor Properties
| Inhibitor | Target Enzyme | Reported IC₅₀ | Mechanism of Inhibition | Key Reference(s) |
| This compound | ALKBH5 | Not specified (effective concentration used in studies) | Uncompetitive (for 2-oxoglutarate) | [7] |
| Rhein | FTO | ~3 µM | Competitive with m6A-containing substrate | [2] |
| Meclofenamic Acid (MA) | FTO | ~12.5 µM | Competitive with m6A-containing substrate | [13] |
| FB23-2 | FTO | Not specified (potent inhibitor) | Binds to active site | [8][14] |
| CS1 / CS2 | FTO | Not specified (potent inhibitors) | Binds to active site | [8] |
| 18097 | FTO | 0.64 µmol/L | Binds to active site | [15][16] |
| C6 | FTO | 780 nM | Binds to active site | [10] |
Note: IC₅₀ values can vary depending on the assay conditions.
Table 2: Comparison of Cellular Effects
| Inhibitor/Class | Effect on Cellular m⁶A Levels | Effect on Cell Proliferation | Affected Signaling Pathways | Key Reference(s) |
| This compound | Increases | Suppresses glioblastoma multiforme (GBM) cell growth | Stabilizes FOXM1 mRNA, affects cell cycle | [6][7] |
| FTO Inhibitors | Increases | Suppresses growth in AML, breast cancer, gastric cancer, melanoma, esophageal cancer cells | PI3K/Akt, MYC, RARA, P53, Wnt | [1][8][10][15][17] |
Experimental Protocols and Workflows
Accurate comparison and validation of inhibitors require standardized and robust experimental procedures. Below are detailed protocols for key assays.
Protocol 1: In Vitro Fluorescence-Based Demethylase Inhibition Assay
This protocol is adapted from methods used to screen for FTO and ALKBH5 inhibitors and can be tailored for either enzyme.[13][17]
-
Principle: A non-fluorescent, m6A-modified RNA oligonucleotide substrate (e.g., m⁶A₇-Broccoli) is used. Upon demethylation by FTO or ALKBH5, the RNA aptamer can bind a fluorophore (e.g., DFHBI-1T), resulting in a measurable increase in fluorescence. Inhibitors will prevent this increase.
-
Materials:
-
Recombinant human FTO or ALKBH5 protein.
-
m⁶A-containing RNA substrate.
-
Assay Buffer: 50 mM NaHEPES (pH 6.0-7.0).
-
Cofactors: 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbate.
-
Test inhibitors (e.g., this compound, FTO inhibitors) at various concentrations.
-
Read Buffer: 250 mM NaHEPES (pH 9.0), 1 M KCl, 40 mM MgCl₂, 2.2 µM DFHBI-1T.
-
384-well plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the demethylase enzyme (FTO or ALKBH5).
-
Add test inhibitors at a range of concentrations to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the m⁶A-RNA substrate to all wells.
-
Incubate the plate at room temperature for 2 hours.
-
Stop the reaction and induce fluorescence by adding the Read Buffer containing the DFHBI-1T fluorophore.
-
Incubate for an additional 2 hours at room temperature, protected from light.
-
Measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular m⁶A Quantification by LC-MS/MS
This protocol allows for the measurement of total m⁶A levels in mRNA from inhibitor-treated cells.[13][15][17]
-
Principle: mRNA is isolated from cells, digested into single nucleosides, and the ratio of m⁶A to adenosine (B11128) (A) is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-231, AGS).
-
Test inhibitors.
-
mRNA isolation kit (e.g., using oligo(dT) magnetic beads).
-
Nuclease P1, bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
m⁶A and adenosine standards.
-
-
Procedure:
-
Culture cells and treat with the desired concentration of this compound or an FTO inhibitor for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Harvest cells and isolate polyadenylated mRNA using a commercial kit.
-
Quantify the isolated mRNA.
-
Digest 100-200 ng of mRNA to single nucleosides by sequential incubation with nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS. Monitor the mass transitions for adenosine and m⁶A.
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m⁶A using pure standards.
-
Calculate the quantity of adenosine and m⁶A in each sample based on the standard curves.
-
Determine the m⁶A/A ratio for each condition.
-
Compare the m⁶A/A ratio in inhibitor-treated samples to the vehicle control to determine the fold-change in m⁶A levels.
-
Conclusion
The choice between this compound and an FTO inhibitor depends critically on the research question and the biological context under investigation.
-
FTO inhibitors are suitable for studying the broad roles of m6A modification in diseases where FTO is a known oncogenic driver, such as AML and various solid tumors.[1][3] Their development provides a direct approach to therapeutically target FTO's demethylase activity.
-
This compound offers a more specialized tool for investigating the distinct functions of the ALKBH5 demethylase, particularly in contexts like glioblastoma.[6][7] Its unique characteristic of enhancing FTO activity while inhibiting ALKBH5 makes it a valuable probe for dissecting the non-overlapping roles of these two key m6A erasers.[7]
Researchers should carefully consider the selectivity profile, mechanism of action, and cellular effects of each inhibitor. The experimental protocols and data presented in this guide serve as a foundational resource for making informed decisions and designing rigorous experiments to explore the therapeutic potential of modulating the m6A RNA landscape.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural characteristics of small-molecule inhibitors targeting FTO demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characteristics of small-molecule inhibitors targeting FTO demethylase. | Semantic Scholar [semanticscholar.org]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Independent verification of Ena15's role in increasing m6A RNA levels
A Comparative Analysis of Key Regulators in m6A RNA Modification
An Independent Verification Guide for Researchers
In the dynamic field of epitranscriptomics, understanding the mechanisms that control N6-methyladenosine (m6A) RNA levels is crucial for advancements in cellular biology and therapeutic development. This guide provides an objective comparison of the core components of the m6A regulatory machinery, offering researchers a data-driven resource for independently verifying their roles. While the initial query referenced "Ena15," our comprehensive search found no direct evidence of its involvement in m6A modification. Instead, this guide focuses on the well-established protein families that write, erase, and read m6A marks on RNA.
The Core Machinery of m6A RNA Modification
The level of m6A in RNA is dynamically regulated by a set of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize methylated RNA and mediate its downstream effects.[1][2][3]
-
Writers (Methyltransferase Complex): The primary writer complex is a heterodimer of METTL3 and METTL14, which together catalyze the transfer of a methyl group to adenosine (B11128) residues.[3] WTAP is another crucial component that facilitates the localization of the METTL3-METTL14 complex to the nuclear speckles.[4]
-
Erasers (Demethylases): FTO and ALKBH5 are the two known demethylases that reverse the m6A modification, providing a mechanism for dynamic regulation.[5]
-
Readers (m6A-Binding Proteins): The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and IGF2BP proteins recognize and bind to m6A-modified RNA, influencing its splicing, stability, translation, and localization.[1][6]
Below is a comparative overview of these key players, supported by experimental data and detailed protocols.
Comparative Analysis of m6A Regulators
| Protein Family | Key Members | Primary Function | Cellular Localization | Impact on m6A Levels | Downstream Effects |
| Writers | METTL3, METTL14, WTAP | m6A methylation | Primarily nucleus | Increase | Promotes RNA processing, export, and translation; can also lead to degradation. |
| Erasers | FTO, ALKBH5 | m6A demethylation | Primarily nucleus | Decrease | Reverses m6A-mediated effects, restoring RNA to an unmodified state. |
| Readers | YTHDF1, YTHDF2, YTHDF3, YTHDC1, IGF2BPs | Recognition of m6A | Primarily cytoplasm (YTHDFs), Nucleus (YTHDC1) | No direct impact | YTHDF1 promotes translation; YTHDF2 promotes decay; YTHDC1 influences splicing. |
Experimental Data Summary
The following table summarizes quantitative data from key studies, demonstrating the impact of m6A regulators on RNA methylation and gene expression.
| Target Protein | Experimental System | Method | Key Finding | Reference |
| METTL3 | Human HeLa cells | MeRIP-seq after siRNA knockdown | Knockdown of METTL3 led to a significant decrease in m6A peaks across the transcriptome. | (Dominissini et al., 2012) |
| ALKBH5 | Human U2OS cells | m6A-seq after ALKBH5 overexpression | Overexpression of ALKBH5 resulted in a global reduction of m6A levels in mRNA. | (Zheng et al., 2013) |
| YTHDF2 | Mouse embryonic stem cells | RIP-seq and RNA-seq after Ythdf2 knockout | Knockout of Ythdf2 led to an increased half-life of m6A-containing transcripts. | (Wang et al., 2014) |
Experimental Protocols
For researchers seeking to independently verify these findings, detailed methodologies for key experiments are provided below.
m6A Immunoprecipitation followed by Sequencing (MeRIP-seq)
This protocol is a widely used method to map m6A modifications across the transcriptome.
1. RNA Fragmentation and Immunoprecipitation:
- Isolate total RNA from the cells or tissues of interest.
- Fragment the RNA to an average size of ~100 nucleotides.
- Incubate the fragmented RNA with an anti-m6A antibody to immunoprecipitate m6A-containing RNA fragments.
- Wash the beads to remove non-specifically bound RNA.
2. Library Preparation and Sequencing:
- Elute the m6A-containing RNA fragments.
- Prepare sequencing libraries from both the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).
- Perform high-throughput sequencing of the libraries.
3. Data Analysis:
- Align the sequencing reads to a reference genome.
- Identify m6A peaks by comparing the enrichment of reads in the MeRIP sample over the input control.
Western Blot for m6A-Related Proteins
This protocol allows for the quantification of m6A writer, eraser, and reader proteins.
1. Protein Extraction and Quantification:
- Lyse cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Separate protein lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA.
- Incubate the membrane with a primary antibody specific to the m6A-related protein of interest (e.g., anti-METTL3, anti-FTO, anti-YTHDF2).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing m6A Pathways and Workflows
To further clarify the roles and interactions of these proteins, the following diagrams illustrate the m6A signaling pathway and a typical experimental workflow.
Caption: The m6A RNA modification pathway.
References
- 1. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A RNA methylation: from mechanisms to therapeutic potential | The EMBO Journal [link.springer.com]
- 4. Perturbation of m6A writers reveals two distinct classes of mRNA methylation at internal and 5' sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of m6A-related genes and m6A RNA methylation regulators in pancreatic cancer and their association with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the role of m6A effectors in the regulation of pluripotent reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Laboratory Safety: A General Guide to Personal Protective Equipment and Handling of Hazardous Substances
It is important to note that a search for the substance "Ena15" did not yield a chemical or biological agent. The term appears to be associated with a trading card product number. Therefore, this guide provides a general framework for assessing and selecting Personal Protective Equipment (PPE) for handling hazardous materials in a laboratory setting, along with templates for operational and disposal plans. This information is intended for researchers, scientists, and drug development professionals to adapt to their specific laboratory and substance requirements.
Immediate Safety and Logistical Information
Proper handling of hazardous substances is paramount to ensure the safety of laboratory personnel and the integrity of research. This involves a multi-faceted approach encompassing risk assessment, appropriate PPE selection, and clearly defined operational and disposal protocols.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific hazards associated with the substance being handled. This includes understanding its physical, chemical, and toxicological properties. The following table summarizes general PPE recommendations based on hazard categories.
| Hazard Category | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Low Hazard (e.g., non-volatile, non-toxic substances) | Safety glasses with side shields | Laboratory coat | Not generally required | Standard laboratory gloves (e.g., nitrile, latex) |
| Moderate Hazard (e.g., volatile solvents, irritants, moderate toxicity) | Chemical splash goggles | Chemical-resistant laboratory coat or apron | Fume hood or appropriate respirator (e.g., with organic vapor cartridges) | Chemical-resistant gloves (type dependent on substance) |
| High Hazard (e.g., highly toxic, corrosive, or reactive substances) | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Supplied-air respirator or Self-Contained Breathing Apparatus (SCBA) | Heavy-duty, chemical-specific gloves |
Operational Plan
A clear operational plan is crucial for minimizing risks during the handling of hazardous materials. This plan should be readily accessible to all personnel involved.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area (e.g., fume hood) is clean and functioning correctly.
-
Have spill control materials readily accessible.
-
-
Handling:
-
Always handle the substance within a designated and properly ventilated area.
-
Use appropriate tools and equipment to avoid direct contact.
-
Keep containers closed when not in use.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert others and follow the established spill cleanup protocol.
-
For personal exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Disposal Plan
Proper disposal of hazardous waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate waste based on its chemical compatibility and hazard class.
-
-
Containerization:
-
Use appropriate, clearly labeled, and sealed containers for waste collection.
-
-
Disposal:
-
Follow institutional and local regulations for the final disposal of hazardous waste.
-
Experimental Workflow for Handling a Hazardous Substance
The following diagram illustrates a general workflow for experiments involving hazardous substances, emphasizing safety checkpoints.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
